molecular formula C21H22ClF3N2O2 B1591295 RS102895 hydrochloride CAS No. 300815-41-2

RS102895 hydrochloride

カタログ番号: B1591295
CAS番号: 300815-41-2
分子量: 426.9 g/mol
InChIキー: KRRISOFSWVKYBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RS102895 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H22ClF3N2O2 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

RS102895 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of RS102895 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] As a member of the spiropiperidine class of compounds, it has been instrumental in preclinical research for elucidating the role of the CCR2 signaling axis in a variety of pathological conditions, including inflammation, neuropathic pain, and atherosclerosis.[1][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation.[3][5] By blocking this interaction, RS102895 provides a powerful tool for investigating the therapeutic potential of CCR2 inhibition. This guide details the core mechanism of action of RS102895, its pharmacological profile, key experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

RS102895 functions as a selective and competitive antagonist at the CCR2b receptor isoform.[3] The CCR2 receptor is a seven-transmembrane G protein-coupled receptor (GPCR) that is predominantly expressed on monocytes, macrophages, and memory T lymphocytes.[3][6][7] The natural ligands for CCR2 include CCL2 (MCP-1), CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4), with CCL2 being the most potent.[3][6]

The mechanism of action of RS102895 involves direct binding to the CCR2 receptor.[1] This binding event physically obstructs the natural ligand, CCL2, from docking with the receptor. Consequently, RS102895 prevents the ligand-induced conformational change in the receptor that is necessary for the coupling and activation of intracellular G-proteins.[8] By inhibiting this initial step, RS102895 effectively blocks the entire downstream signaling cascade, which includes:

  • Inhibition of Calcium Mobilization : Ligand binding to CCR2 typically activates Phospholipase C (PLC), leading to an intracellular calcium influx.[7][8] RS102895 potently blocks this MCP-1-stimulated calcium mobilization.[3][9]

  • Blockade of Chemotaxis : A primary function of the CCL2/CCR2 axis is to direct the migration of monocytes along a chemokine gradient. RS102895 inhibits this chemotactic response.[3]

  • Suppression of Downstream Kinase Pathways : Activation of CCR2 initiates multiple signaling pathways crucial for cell survival, proliferation, and inflammatory responses, such as the PI3K/Akt and MAPK/p38 pathways.[6][10] RS102895 prevents the activation of these cascades.

Mutagenesis studies have been employed to carefully map the binding site of RS102895 on the CCR2b receptor, confirming its specific interaction within the transmembrane helical bundle.[3]

Pharmacological Profile

The potency and selectivity of RS102895 have been quantified through various in vitro and in vivo studies.

Data Presentation: In Vitro Potency and Selectivity
Assay TypeTarget/LigandCell LineIC50 ValueReference
Receptor Binding CCR2b / MCP-1Transfected CRL-1657360 nM[2][3][9]
CCR1 / MIP-1αTransfected CRL-165717.8 µM[3][9]
Calcium Influx CCR2b / MCP-1Transfected CRL-165731-32 nM[3][9]
CCR2b / MCP-3Transfected CRL-1657130 nM[3]
Chemotaxis CCR2 / MCP-1THP-1-5X1.7 µM[3]
CCR1 / RANTESTHP-1-5X37 µM[3]
Off-Target Binding α1a adrenergic receptor-130 nM[2]
α1d adrenergic receptor-320 nM[2]
5-HT1a receptorRat Brain Cortex470 nM[2]
Data Presentation: In Vivo Pharmacokinetics (Mouse Model)
ParameterValueAdministration RouteReference
Half-life (t½) ~1 hourIntraperitoneal (i.p.)[1][5]
Effective Plasma Conc. ≥ 20 ng/mLi.p.[1][5]
Effective Dosing Regimen 5 mg/kg every 6 hoursi.p.[1]

Signaling Pathways & Mandatory Visualizations

RS102895 inhibits the canonical signaling pathways activated by the CCL2-CCR2 axis. The binding of CCL2 to CCR2 initiates a cascade involving G-protein activation, leading to downstream effects crucial for monocyte function. RS102895 blocks the initiation of this cascade.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCR2 CCR2 Receptor G_Protein Gαq/i G-Protein CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Chemotaxis Chemotaxis & Cell Migration Ca_Influx->Chemotaxis Inflammation Gene Transcription (Inflammation) PI3K_Akt->Inflammation MAPK->Inflammation

Caption: CCR2 signaling pathway and its inhibition by RS102895.

Experimental Protocols & Mandatory Visualizations

The characterization of RS102895 relies on specific and reproducible experimental assays. Below are detailed methodologies for key experiments.

In Vitro Monocyte Migration (Chemotaxis) Assay

This assay quantifies the ability of RS102895 to inhibit monocyte migration towards a chemoattractant.

  • Cell Preparation : Monocytes/macrophages are harvested from the peritoneal cavity of mice following thioglycollate injection.[1] Alternatively, a monocytic cell line such as THP-1 is used.[3]

  • Boyden Chamber Setup : A Boyden chamber (transwell) is used, which consists of an upper and lower chamber separated by a porous membrane.

  • Loading : The lower chamber is filled with media containing a CCL2 gradient. The upper chamber is loaded with the prepared monocytes suspended in media containing various concentrations of RS102895 or vehicle control.

  • Incubation : The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.

  • Quantification : Migrated cells in the lower chamber are stained and counted using a microscope or plate reader.

  • Analysis : The concentration of RS102895 that inhibits migration by 50% (IC50) is calculated from a dose-response curve.[1][3]

In Vivo Monocyte Recruitment Assay

This protocol assesses the efficacy of RS102895 in a living system.

  • Animal Model : Mice are used as the model system.[1]

  • Inflammatory Stimulus : An inflammatory response is induced, for example, by immunization in the rear footpad.[1]

  • Drug Administration : Immediately prior to the stimulus, mice receive an initial intraperitoneal (i.p.) injection of RS102895 (e.g., 5 mg/kg) or a vehicle control. Subsequent doses are administered every 6 hours to maintain effective plasma concentrations.[1]

  • Tissue Collection : At specific time points (e.g., 12 or 24 hours) after the initial stimulus, the vaccine-draining lymph nodes are collected.[1]

  • Cell Isolation and Staining : Lymph nodes are processed into single-cell suspensions. The cells are then stained with fluorescently-labeled antibodies specific for inflammatory monocyte markers (e.g., Ly6C, CD11b).

  • Flow Cytometry Analysis : The number of inflammatory monocytes is quantified using a flow cytometer.

  • Outcome : The reduction in monocyte recruitment in RS102895-treated mice is compared to the vehicle-treated control group.[1]

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_result Result A 1. Induce Inflammation (e.g., Footpad Vaccination) B 2. Administer Compound (RS102895 or Vehicle, i.p.) A->B C 3. Collect Draining Lymph Nodes (12-24h) B->C D 4. Prepare Single-Cell Suspension C->D Tissue Processing E 5. Stain with Fluorescent Antibodies for Monocytes D->E F 6. Quantify Monocytes via Flow Cytometry E->F G Compare Monocyte Counts: RS102895 vs. Vehicle F->G

Caption: Workflow for in vivo monocyte recruitment assay.
Pharmacokinetic Analysis by Mass Spectrometry

This protocol determines the drug's concentration and half-life in plasma.

  • Dosing : Mice are administered a single i.p. dose of RS102895 (5 mg/kg).[1]

  • Sample Collection : At various time points post-injection, blood is collected via cardiac puncture into heparinized syringes. Plasma is separated by centrifugation.[1]

  • Sample Preparation : Plasma samples are processed, and an internal standard is added.

  • Mass Spectrometry : Drug concentrations are quantified using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. For RS102895, the ion transition m/z 391.3→202.2 is monitored.[1]

  • Quantification : A standard curve is generated using spiked blank plasma with known concentrations of RS102895 to determine the drug concentration in the experimental samples.[1]

  • Analysis : The plasma concentration-time profile is plotted to calculate pharmacokinetic parameters, such as the half-life.[1]

References

What is the function of RS102895 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RS102895 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This technical guide delineates the core function, mechanism of action, pharmacological profile, and key experimental applications of this compound. By competitively inhibiting the binding of the primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), to the CCR2b isoform, RS102895 effectively blocks downstream signaling pathways responsible for monocyte chemotaxis and inflammation.[1] Its utility has been demonstrated in various preclinical models, including studies on inflammation, vaccine immunity, atherosclerosis, and neuropathic pain, making it a valuable tool for investigating the roles of the CCL2-CCR2 axis in health and disease.[4][5][6][7]

Core Function and Mechanism of Action

RS102895 is a spiropiperidine compound that functions as a specific antagonist of the CCR2b chemokine receptor, a G protein-coupled receptor (GPCR). The primary role of the CCR2 receptor and its main ligand, CCL2, is to govern the migration of inflammatory monocytes from the bone marrow to sites of inflammation.[4][6][8]

The mechanism of action of RS102895 involves direct, competitive inhibition of the CCR2 receptor. By occupying the receptor's binding site, it prevents CCL2 from binding and initiating the intracellular signaling cascade. This blockade inhibits critical downstream events, including G-protein activation, calcium influx, and ultimately, chemotaxis (directed cell movement).[1] The compound shows significantly higher affinity for CCR2 compared to other chemokine receptors like CCR1, establishing its selectivity.[1][3]

CCL2_CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2b Receptor G_protein Gi/o Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_influx Intracellular Ca²⁺ Influx PLC->Ca_influx Leads to CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks Chemotaxis Monocyte Chemotaxis (Migration) Ca_influx->Chemotaxis Promotes

Figure 1: RS102895 Mechanism of Action.

Pharmacological and Pharmacokinetic Profile

The efficacy and selectivity of RS102895 have been quantified through various in vitro and in vivo studies. The data highlight its potent inhibition of CCR2-mediated functions and a favorable selectivity profile against CCR1.

Quantitative In Vitro Activity

The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound in different functional assays.

Target/Assay Ligand/Stimulant Cell System IC₅₀ Value Reference
Receptor Binding MCP-1Human CCR2b-transfected CRL-1657 cells360 nM[2][3]
MIP-1αHuman CCR1-transfected CRL-1657 cells17.8 µM (17,800 nM)[1]
Calcium Influx MCP-1Human CCR2b-transfected CRL-1657 cells31-32 nM[1]
MCP-3Human CCR2b-transfected CRL-1657 cells130 nM
Chemotaxis MCP-1THP-1-5X monocytic cells1.7 µM (1,700 nM)[1]
RANTESTHP-1-5X monocytic cells (via CCR1)37 µM (37,000 nM)
Off-Target Binding -α₁ₐ adrenergic receptor130 nM[1][2]
-α₁ₑ adrenergic receptor320 nM[1][2]
-5-HT₁ₐ receptor470 nM[1][2]
Pharmacokinetics in Mice

In vivo studies have revealed that this compound has a short plasma half-life.

  • Half-life: Approximately 1 hour following intraperitoneal (i.p.) administration in mice.[4][8]

  • Effective Concentration: A plasma concentration of at least 20 ng/mL is required to effectively block monocyte migration in vivo.[4][8]

  • Dosing Regimen: Due to its short half-life, a multi-dose regimen (e.g., 5 mg/kg every 6 hours) is necessary to maintain therapeutic plasma levels and achieve sustained blockade of monocyte recruitment.[4][8]

Key Experimental Protocols

The functional characterization of RS102895 relies on specific in vitro and in vivo assays. Detailed methodologies for these pivotal experiments are provided below.

In Vitro: CCR2b Binding Assay

This protocol is designed to determine the affinity of RS102895 for the human CCR2b receptor.

  • Cell Culture: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor are cultured under standard conditions.

  • Assay Preparation: Cells are harvested and prepared as a membrane fraction.

  • Competitive Binding: A constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) is incubated with the cell membrane preparation in the presence of varying concentrations of RS102895.

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of RS102895 that inhibits 50% of specific radioligand binding) is calculated.

In Vitro: Calcium Influx Assay

This assay measures the ability of RS102895 to block ligand-induced intracellular calcium mobilization.

  • Cell Preparation: CCR2b-expressing CRL-1657 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of this compound.

  • Ligand Stimulation: The cells are then stimulated with a CCR2 ligand, such as MCP-1 or MCP-3.

  • Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: The inhibition of the calcium signal by RS102895 is quantified, and an IC₅₀ value is determined.

In Vivo: Monocyte Migration and Pharmacodynamic Analysis

This experimental workflow assesses the in vivo efficacy of RS102895 in blocking vaccine-induced monocyte recruitment.[4]

InVivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase start Select Mice (n=5 per group) vaccinate Vaccinate in Footpad start->vaccinate treat Administer RS102895 (i.p.) (e.g., 5 mg/kg every 6h) vaccinate->treat control Administer Vehicle Control vaccinate->control euthanize Euthanize at 12h or 24h treat->euthanize control->euthanize collect_ln Collect Draining Popliteal Lymph Nodes euthanize->collect_ln process_cells Process into Single-Cell Suspension collect_ln->process_cells stain Stain with Fluorescent Antibodies (e.g., Ly6C, CD11b) process_cells->stain flow Analyze via Flow Cytometry stain->flow quantify Quantify Inflammatory Monocytes flow->quantify

Figure 2: In Vivo Experimental Workflow.
  • Animal Model: Wild-type mice are used (CCR2⁻/⁻ mice can be used as a genetic control).[4]

  • Inflammatory Stimulus: Mice receive a vaccination in the rear footpad to induce a local inflammatory response and recruit monocytes.[4]

  • Treatment: Immediately prior to vaccination, an initial dose of RS102895 (e.g., 5 mg/kg, i.p.) or vehicle is administered. Subsequent doses are given every 6 hours to maintain effective plasma concentrations.[4]

  • Tissue Collection: At specified time points (e.g., 12 or 24 hours post-vaccination), mice are euthanized, and the vaccine-draining popliteal lymph nodes are collected.[4]

  • Cell Analysis: The lymph nodes are processed into a single-cell suspension. Cells are then stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., for inflammatory monocytes and neutrophils) and quantified using flow cytometry.[4]

  • Outcome: The number of inflammatory monocytes in the lymph nodes of RS102895-treated mice is compared to that in vehicle-treated controls to determine the extent of migration blockade.[4]

Research Applications and Therapeutic Potential

This compound serves as a critical tool for elucidating the role of the CCL2-CCR2 signaling axis in various pathologies.

  • Inflammation and Immunology: It is widely used to study the contribution of monocyte recruitment to inflammatory diseases, such as rheumatoid arthritis, glomerulonephritis, and atherosclerosis.[6][7]

  • Vaccine Development: Studies have shown that blocking monocyte recruitment with RS102895 in the immediate post-vaccination period can significantly enhance both humoral and cell-mediated immune responses, suggesting its potential as a novel "adjuvant-adjuvant".[4][8]

  • Neuropathic Pain: The compound has been shown to reduce allodynia and monocyte infiltration in animal models of chemotherapy-induced peripheral neuropathy, indicating a role for CCR2+ monocytes in the pathology of chronic pain.[5]

  • Atherosclerosis: By inhibiting the recruitment of monocytes to vascular lesions, CCR2 antagonists like RS102895 are being investigated as a therapeutic strategy to reduce atherosclerotic plaque formation and promote plaque stability.[6]

References

RS102895 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5][6][7] This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[2] Consequently, the development of CCR2 antagonists like RS102895 represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Biological Activity

RS102895 was identified as a novel spiropiperidine derivative with high affinity and selectivity for the human CCR2b isoform.[2] Its discovery was part of a broader effort to identify non-peptide antagonists of chemokine receptors for therapeutic use. The biological activity of RS102895 has been characterized through a series of in vitro assays, demonstrating its potent inhibition of CCR2-mediated signaling.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Inhibitory Activity of RS102895

TargetAssay TypeSpeciesIC50Reference
CCR2bMCP-1 BindingHuman360 nM[1][2]
CCR1MIP-1α BindingHuman17.8 µM[2]
α1a Receptor-Human130 nM
α1d Receptor-Human320 nM
5HT1a Receptor-Rat Brain Cortex470 nM
MCP-1 Receptor (Wild Type)--550 nM
MCP-1 Receptor (D284N Mutant)--568 nM
MCP-1 Receptor (D284A Mutant)--1892 nM

Table 2: Functional Antagonism of RS102895

Assay TypeStimulantCell LineIC50Reference
ChemotaxisMCP-1THP-11.7 µM[2]
Calcium InfluxMCP-1CRL-1657 (hCCR2b)31 nM[2]
Calcium InfluxMCP-3CRL-1657 (hCCR2b)130 nM[2]

Mechanism of Action: CCR2 Signaling Pathway

RS102895 exerts its pharmacological effects by competitively binding to CCR2, thereby preventing the binding of its cognate ligands, primarily CCL2 (MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, activation, and infiltration into inflamed tissues. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. By inhibiting the initial ligand-receptor interaction, RS102895 effectively suppresses these downstream events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks G_Protein Gαi/βγ CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT G_Protein->JAK_STAT PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_Influx->Chemotaxis MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Inflammation Inflammation Akt->Inflammation MAPK->Chemotaxis JAK_STAT->Inflammation

CCR2 Signaling Pathway and Inhibition by RS102895.

Synthesis of this compound

Plausible Synthetic Route

A potential synthetic pathway is outlined below. This is a generalized scheme based on known chemical transformations for similar structures.

Synthesis_Workflow node_A 2-Aminobenzyl alcohol node_C Spiro[benzoxazine-piperidine] core node_A->node_C node_B 1-Boc-4-piperidone node_B->node_C node_D Deprotection node_C->node_D node_E Spiro[benzoxazine-piperidine] amine node_D->node_E node_G Reductive Amination node_E->node_G node_F 2-(4-(Trifluoromethyl)phenyl)acetaldehyde node_F->node_G node_H RS102895 (Free Base) node_G->node_H node_J This compound node_H->node_J node_I HCl in Ether node_I->node_J

General Synthetic Workflow for this compound.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization.

1. Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core:

This reaction likely involves the condensation of 2-aminobenzyl alcohol with a protected 4-piperidone derivative, followed by cyclization.

  • Materials: 2-Aminobenzyl alcohol, 1-Boc-4-piperidone, a suitable solvent (e.g., toluene), and a dehydrating agent or Dean-Stark apparatus.

  • Procedure:

    • Combine equimolar amounts of 2-aminobenzyl alcohol and 1-Boc-4-piperidone in toluene.

    • Heat the mixture to reflux with azeotropic removal of water until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting intermediate can then be cyclized, potentially with a reagent like triphosgene or a similar carbonyl equivalent, in the presence of a base.

    • Purify the crude product by column chromatography.

2. N-Alkylation with 2-[4-(Trifluoromethyl)phenyl]ethyl group:

  • Materials: Deprotected spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, 2-[4-(trifluoromethyl)phenyl]ethyl bromide (or a similar electrophile), a non-nucleophilic base (e.g., diisopropylethylamine), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the deprotected spirocyclic amine in DMF.

    • Add the base and the alkylating agent.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.

    • Purify the crude RS102895 free base by chromatography.

3. Formation of this compound:

  • Materials: RS102895 free base, a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), and an anhydrous solvent for precipitation (e.g., diethyl ether).

  • Procedure:

    • Dissolve the purified RS102895 free base in a minimal amount of a suitable solvent.

    • Slowly add a solution of HCl (1 equivalent) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

Key Experimental Methodologies

The biological activity of RS102895 was primarily determined using chemotaxis and calcium influx assays.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Objective: To determine the IC50 value of RS102895 for the inhibition of MCP-1-induced monocyte chemotaxis.

  • General Protocol:

    • Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye.

    • The labeled cells are pre-incubated with varying concentrations of RS102895.

    • The cells are then placed in the upper chamber of a Boyden chamber or a similar migration plate.

    • The lower chamber contains MCP-1 as the chemoattractant.

    • After an incubation period, the number of cells that have migrated to the lower chamber is quantified by fluorescence.

    • The IC50 value is calculated from the dose-response curve.

Chemotaxis_Workflow node_1 Label THP-1 cells with fluorescent dye node_2 Pre-incubate cells with RS102895 node_1->node_2 node_3 Place cells in upper chamber of Boyden plate node_2->node_3 node_5 Incubate node_3->node_5 node_4 Add MCP-1 to lower chamber node_4->node_5 node_6 Quantify migrated cells by fluorescence node_5->node_6 node_7 Calculate IC50 node_6->node_7

Workflow for a Monocyte Chemotaxis Assay.

Calcium Influx Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.

  • Objective: To determine the IC50 value of RS102895 for the inhibition of MCP-1-induced calcium influx in CCR2-expressing cells.

  • General Protocol:

    • Cells stably expressing human CCR2b (e.g., CRL-1657) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then treated with different concentrations of RS102895.

    • After an incubation period, the cells are stimulated with MCP-1.

    • The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • The IC50 value is determined from the concentration-response curve.

Calcium_Influx_Workflow node_A Load CCR2b-expressing cells with calcium-sensitive dye node_B Treat cells with varying concentrations of RS102895 node_A->node_B node_C Stimulate cells with MCP-1 node_B->node_C node_D Measure fluorescence change (FLIPR) node_C->node_D node_E Determine IC50 node_D->node_E

Workflow for a Calcium Influx Assay.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR2-CCL2 signaling axis in health and disease. Its high potency and selectivity make it a lead compound for the potential development of therapeutics for a variety of inflammatory conditions. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route, its mechanism of action, and the key experimental protocols used for its characterization. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial for its potential translation into clinical applications.

References

RS102895 Hydrochloride: A Technical Guide to a Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), constitute a critical signaling axis in the orchestration of immune responses. This pathway is a major driver of the recruitment of monocytes, macrophages, and memory T cells from the bone marrow to sites of inflammation.[1][2] The CCL2/CCR2 axis is implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, diabetic nephropathy, and cancer.[1][3][4][5][6] Consequently, the development of potent and selective CCR2 antagonists is a significant area of therapeutic interest.[5]

RS102895 hydrochloride is a small molecule, spiropiperidine compound that functions as a potent and selective antagonist of the CCR2b receptor isoform.[7][8] It effectively blocks the binding of CCL2, thereby inhibiting downstream signaling and the subsequent migration of inflammatory cells. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental protocols for its characterization, and illustrating its mechanism of action and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic compound with well-defined chemical and physical characteristics. It is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[9][10]

PropertyValueReferences
IUPAC Name 1'-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidin]-2-one hydrochloride[10][11]
Synonyms Abaucin hydrochloride, MLJS-21001 hydrochloride[12]
CAS Number 1173022-16-6 (hydrochloride); 300815-41-2
Molecular Formula C₂₁H₂₁F₃N₂O₂ · HCl[10]
Molecular Weight 426.9 g/mol
Purity ≥98%
Solubility Soluble in DMSO to 50 mM or 75 mM
Storage Desiccate at room temperature

Mechanism of Action: Antagonism of the CCR2 Signaling Pathway

CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CCL2, initiates a signaling cascade crucial for cell migration.[1][13] RS102895 exerts its effect by competitively binding to the CCR2 receptor, preventing the interaction with CCL2 and blocking the subsequent intracellular signaling events that lead to chemotaxis.[7]

The binding of CCL2 to CCR2 typically activates Gαi proteins, which leads to the activation of downstream pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt and JAK/STAT.[4][13] These pathways are essential for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.[13] RS102895 inhibits these processes by occupying the ligand-binding site on the receptor.[10]

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling CCR2 CCR2 Receptor G_protein Gαi/βγ CCR2->G_protein Activation PI3K PI3K/Akt Pathway G_protein->PI3K JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Binds & Blocks Chemotaxis Cell Migration (Chemotaxis) PI3K->Chemotaxis JAK_STAT->Chemotaxis

Figure 1: Simplified CCR2 Signaling and RS102895 Inhibition.

Pharmacological Profile

RS102895 is characterized by its high selectivity for the CCR2 receptor over the closely related CCR1 receptor.[12][14] Its potency has been quantified through various in vitro assays, which are summarized below.

Assay TypeTarget/StimulusCell Line/SystemIC₅₀ ValueReferences
Receptor Binding Human CCR2bTransfected CHO cells (CRL-1657)360 nM[7][12]
Human CCR1Transfected CHO cells (CRL-1657)17.8 µM[7]
Calcium Influx MCP-1 (CCL2)CRL-1657 cells32 nM[7]
MCP-3 (CCL7)CRL-1657 cells130 nM[7]
Chemotaxis MCP-1 (CCL2)THP-1 cells1.7 µM[7][10]
Off-Target Binding Adrenergic α₁ₐ Receptor-130 nM[10][12]
Adrenergic α₁D Receptor-320 nM[10][12]
Serotonin 5-HT₁ₐ ReceptorRat Brain Cortex470 nM[10][12]

Key Experimental Protocols

The characterization of CCR2 antagonists like RS102895 relies on standardized in vitro assays to determine binding affinity and functional inhibition.

CCR2 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.

Methodology:

  • Cell Culture: Culture cells stably expressing the human CCR2b receptor (e.g., transfected Chinese Hamster Ovary cells, CRL-1657).

  • Assay Preparation: Harvest cells and prepare a membrane fraction or use whole cells.

  • Competition Reaction: Incubate the cell membranes or whole cells with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) and varying concentrations of RS102895.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a filter plate.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the RS102895 concentration. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

Binding_Assay_Workflow start Start prep Prepare CCR2-expressing cell membranes start->prep mix Incubate membranes with ¹²⁵I-MCP-1 and RS102895 prep->mix filter Filter to separate bound vs. free ligand mix->filter count Quantify radioactivity (Scintillation Counting) filter->count analyze Calculate IC₅₀ count->analyze end End analyze->end

Figure 2: Workflow for a CCR2 Radioligand Binding Assay.
In Vitro Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient.

Methodology:

  • Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1 cells.[7] Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

  • Compound Pre-incubation: Incubate the labeled cells with various concentrations of RS102895.

  • Assay Setup: Use a multi-well plate with Transwell inserts (e.g., 8 µm pore size). Add assay medium containing the chemoattractant (e.g., recombinant human CCL2) to the lower chamber.

  • Cell Addition: Add the pre-incubated cells to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for several hours at 37°C to allow cell migration through the porous membrane towards the chemoattractant.

  • Quantification: Measure the number of migrated cells by reading the fluorescence of the cells that have moved to the bottom chamber with a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC₅₀ value.[7]

Chemotaxis_Assay_Workflow start Start cells Prepare and label THP-1 cells start->cells incubate Pre-incubate cells with RS102895 cells->incubate setup Set up Transwell plate with CCL2 in lower chamber incubate->setup add_cells Add cells to upper chamber setup->add_cells migrate Incubate to allow cell migration add_cells->migrate read Measure fluorescence of migrated cells in lower chamber migrate->read analyze Calculate IC₅₀ read->analyze end End analyze->end

Figure 3: Workflow for an In Vitro Chemotaxis Assay.

In Vivo & Preclinical Applications

RS102895 has been utilized in various preclinical animal models to investigate the role of the CCL2/CCR2 axis in disease. These studies have demonstrated its bioactivity in vivo.

  • Neuropathic Pain: In a rat model of bone cancer pain, intrathecal administration of RS102895 was shown to modulate pain thresholds and reverse the expression patterns of spinal cord proteins associated with pain signaling.[12]

  • Diabetic Complications: RS102895 treatment ameliorated the expression of extracellular matrix proteins in mesangial cells stimulated by high glucose, suggesting a potential role in mitigating diabetic nephropathy.[12]

  • Atherosclerosis: A study investigating the chronopharmacological effects of RS102895 was noted in a meta-analysis of preclinical atherosclerosis studies.[15]

  • Pharmacokinetics: Pharmacokinetic analyses in mice revealed that RS102895 has a short plasma half-life of approximately one hour, necessitating a multi-dose regimen for sustained CCR2 blockade in vivo.[8]

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist.[12] Its ability to effectively block CCL2-mediated signaling and cell migration makes it an invaluable pharmacological tool for researchers. The detailed protocols and established pharmacological profile provide a solid foundation for its use in elucidating the complex roles of the CCL2/CCR2 signaling axis in inflammation, fibrosis, pain, and a multitude of other pathological conditions. For professionals in drug development, the challenges observed in its in vivo application, such as its short half-life, offer important insights for the design of next-generation CCR2 antagonists with improved pharmacokinetic properties.[8]

References

Pharmacological Profile of RS102895 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and neuropathic conditions, making CCR2 a compelling therapeutic target. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo functional activity, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by binding to CCR2 and inhibiting the downstream signaling pathways activated by its cognate ligands, primarily MCP-1. This antagonism effectively blocks the chemotactic response of CCR2-expressing cells, thereby reducing the infiltration of monocytes and macrophages into inflamed tissues.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity of this compound

TargetSpeciesCell LineAssay TypeIC50 (nM)Reference
CCR2bHumanStably transfected Chinese Hamster Lung (CRL-1657) cellsRadioligand Binding (Displacement of [125I]-MCP-1)360[1]
CCR1HumanStably transfected Chinese Hamster Lung (CRL-1657) cellsRadioligand Binding (Displacement of [125I]-MIP-1α)17,800[1][2][3][4]
α1a Adrenergic ReceptorHuman--130[5]
α1d Adrenergic ReceptorHuman--320[5]
5-HT1a ReceptorRatBrain Cortex-470[5]

Table 2: In Vitro Functional Activity of this compound

Assay TypeCell LineStimulusIC50Reference
MCP-1 Stimulated Calcium InfluxStably transfected Chinese Hamster Lung (CRL-1657) cellsMCP-132 nM[2][3][4]
MCP-3 Stimulated Calcium InfluxStably transfected Chinese Hamster Lung (CRL-1657) cellsMCP-3130 nM[1][3]
ChemotaxisTHP-1 cellsMCP-11.7 µM[1][2][4]
ChemotaxisTHP-1 cellsRANTES (for CCR1)37 µM[1]

Signaling Pathway

The binding of MCP-1 to CCR2 initiates a G-protein-mediated signaling cascade, leading to monocyte/macrophage chemotaxis. This compound acts as an antagonist at the CCR2 receptor, blocking this cascade.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 MCP-1 CCR2 CCR2 MCP-1->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates RS102895 RS102895 Hydrochloride RS102895->CCR2 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis

Figure 1. Simplified signaling pathway of CCR2 and the antagonistic action of this compound.

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol outlines the method used to determine the binding affinity of this compound for the human CCR2b receptor.

Radioligand_Binding_Workflow A Prepare membranes from CRL-1657 cells stably expressing human CCR2b B Incubate membranes with a fixed concentration of [125I]-MCP-1 (radioligand) A->B C Add increasing concentrations of This compound (competitor) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand by filtration D->E F Measure radioactivity of the bound fraction E->F G Calculate IC50 value from the competition binding curve F->G

Figure 2. Experimental workflow for the CCR2 radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Lung (CRL-1657) cells stably transfected with the human CCR2b receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of [125I]-labeled MCP-1.

  • Competition: Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the CCR2b receptor.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-MCP-1 (IC50) is determined by non-linear regression analysis of the competition curve. A similar protocol is followed for CCR1 using [125I]-MIP-1α as the radioligand.[1]

In Vitro Chemotaxis Assay

This protocol describes the method to assess the ability of this compound to inhibit MCP-1-induced cell migration.

Chemotaxis_Assay_Workflow A Culture THP-1 monocytic cells B Pre-incubate THP-1 cells with various concentrations of this compound A->B D Add the pre-incubated THP-1 cells to the upper chamber of the Transwell insert B->D C Place a solution containing MCP-1 (chemoattractant) in the lower chamber of a Transwell plate C->D E Incubate to allow cell migration through the porous membrane D->E F Quantify the number of migrated cells in the lower chamber E->F G Calculate the IC50 value for inhibition of chemotaxis F->G

Figure 3. Experimental workflow for the in vitro chemotaxis assay.

Detailed Methodology:

  • Cell Preparation: The human monocytic cell line, THP-1, which endogenously expresses CCR2, is used. Cells are washed and resuspended in assay medium.

  • Compound Incubation: THP-1 cells are pre-incubated with various concentrations of this compound.

  • Assay Setup: A solution containing a specific concentration of MCP-1 is placed in the lower chamber of a Transwell plate. The Transwell insert, containing a porous membrane, is placed into the well.

  • Cell Migration: The pre-incubated THP-1 cells are added to the upper chamber of the insert. The plate is incubated for a defined period to allow the cells to migrate through the pores towards the MCP-1 gradient in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of this compound that inhibits 50% of the MCP-1-induced chemotaxis (IC50) is calculated.[1]

Calcium Influx Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by MCP-1.

Detailed Methodology:

  • Cell Loading: CRL-1657 cells expressing CCR2b are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: this compound at various concentrations is added to the cells and incubated.

  • Stimulation: MCP-1 is added to the cells to stimulate calcium influx.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration that causes a 50% reduction in the MCP-1-induced calcium signal (IC50).[1]

In Vivo Pharmacology

This compound has demonstrated efficacy in various animal models of disease, highlighting its therapeutic potential.

  • Bone Cancer Pain: In a rat model of bone cancer pain, intrathecal administration of this compound was shown to transiently decrease the pain threshold, suggesting a role for CCR2 in the modulation of cancer-induced pain.[5]

  • Vaccine Response: In a mouse vaccination model, administration of this compound was found to enhance vaccine responses.[6][7] This effect is attributed to the blockade of inflammatory monocyte recruitment to the draining lymph nodes. Pharmacokinetic studies in mice revealed a short half-life of approximately one hour, necessitating a multi-dose regimen to maintain effective plasma concentrations.[6][7]

  • Neuropathic Pain: RS102895 has been shown to reduce vincristine-induced allodynia in a mouse model of peripheral neuropathy.

  • Inflammation: The compound has been used to investigate the role of CCR2 in exercise-induced inflammation.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist. Its ability to block MCP-1-mediated signaling and subsequent monocyte/macrophage migration has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the utility of this compound as a valuable research tool for investigating the role of the CCR2/CCL2 axis in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and neuropathic conditions.

References

An In-depth Technical Guide to RS102895 Hydrochloride for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of physiological and pathological processes. A key mediator in the inflammatory cascade is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is a critical pathway that governs the migration of monocytes and other immune cells to sites of inflammation.[1][2][3][4][5] Consequently, antagonism of this pathway presents a compelling therapeutic strategy for a variety of inflammatory and fibrotic diseases.[1][2][3] RS102895 hydrochloride is a potent and selective small molecule antagonist of the CCR2b chemokine receptor, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in inflammation.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Properties of this compound

PropertyValueReference
Chemical Name 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one hydrochloride
Molecular Formula C₂₁H₂₁F₃N₂O₂·HCl
Molecular Weight 426.86 g/mol
CAS Number 1173022-16-6
Purity ≥98%
Solubility Soluble to 75 mM in DMSO
Storage Desiccate at room temperature

Mechanism of Action and In Vitro Efficacy

This compound functions as a selective antagonist of the CCR2 receptor.[6] It effectively blocks the binding of CCL2 (MCP-1), thereby inhibiting downstream signaling pathways that lead to cellular responses such as calcium influx and chemotaxis. The selectivity of RS102895 for CCR2 over other chemokine receptors, such as CCR1, has been demonstrated in various studies.[6]

Quantitative In Vitro Data
ParameterCell Type / SystemIC₅₀ ValueReference
CCR2b Receptor Binding Inhibition Transfected Chinese Hamster Lung (CHL) cells (CRL-1657)360 nM[6]
CCR1 Receptor Binding Inhibition Transfected CHL cells (CRL-1657)17.8 µM
MCP-1 Stimulated Calcium Influx CRL-1657 cells32 nM
MCP-3 Stimulated Calcium Influx CRL-1657 cells130 nM
MCP-1 Stimulated Chemotaxis THP-1-5X cells1.7 µM
RANTES (CCL5) Stimulated Chemotaxis THP-1-5X cells (acts through CCR1)37 µM
Human α1a Receptor Inhibition -130 nM[6][8]
Human α1d Receptor Inhibition -320 nM[6][8]
Rat Brain Cortex 5HT1a Receptor Inhibition -470 nM[6][8]
Wild Type MCP-1 Receptor Suppression -550 nM[6][8][9]
D284N Mutant MCP-1 Receptor Suppression -568 nM[6][8][9]
D284A Mutant MCP-1 Receptor Suppression -1892 nM[6][8][9]

The CCL2-CCR2 Signaling Pathway in Inflammation

The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][2] This activation leads to the recruitment of various immune cells, particularly monocytes, to sites of inflammation.[1][10] The downstream effects include cell survival, proliferation, cytokine production, migration, and apoptosis.[1][2] Key signaling pathways activated by the CCL2/CCR2 axis include PI3K/Akt, JAK/STAT, and P38/MAPK.[1][2]

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates JAK JAK CCR2->JAK Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK p38/MAPK G_Protein->MAPK Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Akt Akt PI3K->Akt STAT STAT JAK->STAT Cellular_Responses Cellular Responses (Migration, Proliferation, Cytokine Release) Ca_Influx->Cellular_Responses Akt->Cellular_Responses STAT->Cellular_Responses MAPK->Cellular_Responses RS102895 RS102895 HCl RS102895->CCR2 Inhibits

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of RS102895 to inhibit the migration of monocytic cells towards a CCL2 gradient.

  • Cell Preparation: Culture THP-1 cells (or other monocytic cell lines) in appropriate media. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.

  • Chemoattractant Preparation: Prepare solutions of recombinant human CCL2 (MCP-1) in serum-free media at various concentrations (e.g., 1-100 ng/mL).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to achieve the desired final concentrations for the assay. Pre-incubate the cells with different concentrations of RS102895 or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the CCL2 solution to the lower wells of a Boyden chamber (or a multi-well plate with a porous membrane insert, e.g., 8 µm pore size).

    • Add the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.

  • Quantification:

    • Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895 compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Model of Inflammation

This generalized protocol describes the use of RS102895 in a mouse model of inflammation. Specific parameters will vary depending on the model (e.g., thioglycollate-induced peritonitis, collagen-induced arthritis).

  • Animal Model: Use an appropriate mouse strain for the inflammation model. House the animals under standard conditions.

  • RS102895 Formulation and Administration:

    • Formulation: For intraperitoneal (i.p.) injection, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][8] Another option is 10% DMSO in corn oil.[6] The solubility should be at least 2.5 mg/mL.[6] For systemic administration in some studies, a vehicle of 4% DMSO in saline has been used.[11]

    • Dosage: A dose of 5 mg/kg has been shown to be effective in reducing monocyte recruitment in mice.[11][12] However, due to a short half-life of approximately 1 hour, a single dose may be insufficient.[12] A multi-dose regimen of 5 mg/kg every 6 hours can maintain effective plasma concentrations.[12]

    • Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. injection).

  • Induction of Inflammation: Induce inflammation according to the specific model protocol (e.g., i.p. injection of thioglycollate, immunization with collagen).

  • Sample Collection and Analysis:

    • At a predetermined time point after inflammation induction, euthanize the animals.

    • Collect relevant samples, such as peritoneal lavage fluid, blood, lymph nodes, or affected tissues.

    • Analyze the samples for inflammatory markers. This can include:

      • Flow Cytometry: To quantify the recruitment of immune cells, particularly inflammatory monocytes (e.g., Ly6Chi).[12]

      • ELISA: To measure the levels of cytokines and chemokines in plasma or tissue homogenates.

      • Histology: To assess tissue damage and cellular infiltration.

  • Data Analysis: Compare the inflammatory readouts between the RS102895-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.

In_Vivo_Workflow start Start animal_prep Animal Model Preparation (e.g., C57BL/6 mice) start->animal_prep treatment_groups Divide into Treatment Groups (Vehicle vs. RS102895) animal_prep->treatment_groups compound_admin Compound Administration (e.g., 5 mg/kg i.p.) treatment_groups->compound_admin inflammation_induction Induction of Inflammation (e.g., Thioglycollate injection) compound_admin->inflammation_induction incubation Incubation Period (e.g., 24-72 hours) inflammation_induction->incubation sample_collection Sample Collection (Peritoneal Lavage, Blood, Tissues) incubation->sample_collection analysis Analysis of Inflammatory Markers sample_collection->analysis flow_cytometry Flow Cytometry (Monocyte Count) analysis->flow_cytometry elisa ELISA (Cytokine Levels) analysis->elisa histology Histology (Tissue Infiltration) analysis->histology data_analysis Data Analysis and Comparison flow_cytometry->data_analysis elisa->data_analysis histology->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for an in vivo inflammation model using RS102895.

Conclusion

This compound is a well-characterized and selective CCR2 antagonist that serves as an indispensable tool for researchers investigating the role of the CCL2-CCR2 axis in inflammation and related pathologies. Its proven efficacy in both in vitro and in vivo models makes it a valuable compound for target validation and preclinical studies. This guide provides essential technical information to facilitate the effective use of RS102895 in inflammation research. As with any experimental work, it is crucial to carefully optimize protocols and dosages for each specific application.

References

Investigating the Role of CCR2 with the Antagonist RS102895: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), are central players in the regulation of monocyte and macrophage migration to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making CCR2 a significant therapeutic target.[2][3][4] RS102895 is a potent and specific small-molecule antagonist of the CCR2b isoform, which is more effective than the CCR2a isoform at inducing chemotaxis and calcium influx.[2] This guide provides a comprehensive technical overview of RS102895 as a tool to investigate the function of CCR2, summarizing quantitative data, detailing key experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

RS102895 is a spiropiperidine compound that functions as a competitive antagonist at the CCR2 receptor.[2] It binds specifically to the receptor, preventing the binding of endogenous ligands like CCL2, CCL7, and CCL8.[5][6] This blockade inhibits the G-protein-coupled signaling cascade that normally follows ligand binding, thereby preventing downstream cellular responses such as calcium mobilization, chemotaxis, and the release of inflammatory mediators.[1][7][8] RS102895 has been shown to bind with high affinity to a common chemokine receptor motif within the transmembrane helical bundle of CCR2.[9]

Quantitative Data

The efficacy and selectivity of RS102895 have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity of RS102895
Assay TypeCell Line/SystemLigandIC50 ValueSelectivityReference
Receptor Binding CRL-1657 cells (expressing human CCR2b)MCP-1 / CCL2360 nM>49-fold vs. CCR1 (17.8 µM)[2][9]
Calcium Influx CRL-1657 cells (expressing human CCR2b)MCP-1 / CCL231 nM-[2]
Calcium Influx CRL-1657 cells (expressing human CCR2b)MCP-3 / CCL7130 nM-[2]
Chemotaxis THP-1 human monocytic cellsMCP-1 / CCL21.7 µM>21-fold vs. CCR1 (37 µM for RANTES)[2]
Chemotaxis Thioglycollate-elicited mouse monocytesCCL2~20 ng/mL-[10]
Table 2: In Vivo Pharmacokinetics and Dosing of RS102895
ParameterSpeciesDosingValue/ObservationReference
Half-life MouseSingle i.p. injection~1 hour[10][11]
Effective Plasma Concentration MouseMultiple i.p. injections>20 ng/mL required to inhibit monocyte migration[10][11]
Effective Dosing Regimen Mouse5 mg/kg, i.p.Every 6 hours to maintain effective plasma levels[10][11]
Therapeutic Application Mouse (EAN model)5 mg/kg, i.p.Four times a day (total 20 mg/kg/day)[12]
Therapeutic Application Mouse (Renovascular Hypertension)10 mg/kg/dayAdministered via drinking water[13]

CCR2 Signaling Pathway and Inhibition by RS102895

CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Upon binding of ligands such as CCL2, CCR2 initiates a signaling cascade that inhibits adenylyl cyclase and activates critical downstream pathways like the Phosphatidylinositol 3-Kinase (PI3K)/Akt, JAK/STAT, and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][14][15] These pathways orchestrate cellular responses including migration, survival, and cytokine production.[6][14] RS102895 physically blocks the ligand binding site, preventing the initiation of this entire cascade.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CCR2 CCR2 Receptor G_protein Gi Protein CCR2->G_protein Activation PI3K_Akt PI3K / Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK / STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks Cell_Response Cellular Responses (Chemotaxis, Survival, Cytokine Production) PI3K_Akt->Cell_Response JAK_STAT->Cell_Response MAPK->Cell_Response

CCR2 signaling pathway and its inhibition by RS102895.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCR2 function using RS102895.

CCR2 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of RS102895 for CCR2 by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Preparation: Culture cells endogenously expressing CCR2 (e.g., murine monocyte line WEHI-274.1) or cells stably transfected with human CCR2b (e.g., CRL-1657).[1][2] Harvest and resuspend cells in an appropriate assay buffer (e.g., RPMI 1640 with 1% BSA) to a concentration of 1 x 10^6 cells/mL.[1]

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).

    • Test Compound: 25 µL of serially diluted RS102895.

  • Add Radioligand: Add 50 µL of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) to all wells at a final concentration near its Kd (e.g., ~50 pM).[1]

  • Add Cells: Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.[1]

  • Washing: Transfer the plate to a vacuum manifold and wash the wells rapidly with cold PBS to separate bound from free radioligand.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of RS102895 and determine the IC50 value using non-linear regression.

Binding_Assay_Workflow A Prepare CCR2+ Cells B Plate Cells, Test Compound (RS102895), & Radiolabeled Ligand (¹²⁵I-CCL2) A->B C Incubate (2h, RT) B->C D Filter & Wash to Remove Unbound Ligand C->D E Measure Radioactivity (Scintillation Counter) D->E F Calculate IC50 E->F Chemotaxis_Assay_Workflow cluster_prep Preparation A Pre-incubate Cells with RS102895 C Add Cells to Upper Chamber (Insert) A->C B Add Chemoattractant (CCL2) to Lower Chamber B->C D Incubate (2-4h, 37°C) C->D E Quantify Migrated Cells in Lower Chamber D->E F Calculate IC50 E->F Calcium_Assay_Workflow A Load CCR2+ Cells with Calcium-Sensitive Dye B Incubate Cells with RS102895 A->B C Measure Baseline Fluorescence B->C D Inject Agonist (CCL2) & Record Fluorescence Change C->D E Analyze Peak Response & Calculate IC50 D->E

References

The Role of RS102895 Hydrochloride in Inhibiting Cancer Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a critical step in this complex process. The chemokine C-C motif ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in promoting cancer cell migration, invasion, and the establishment of a pro-tumorigenic microenvironment. RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor, making it a valuable tool for studying the CCL2-CCR2 signaling axis in cancer research and a potential therapeutic agent to inhibit metastasis. This technical guide provides an in-depth overview of the use of this compound in cancer cell migration studies, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound functions by competitively binding to the CCR2 receptor, thereby preventing its interaction with its ligand, CCL2. This blockade inhibits the downstream signaling cascades that are crucial for cancer cell migration and invasion. The CCL2-CCR2 axis is known to activate several key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] Activation of these pathways ultimately leads to cytoskeletal rearrangements, increased cell motility, and the expression of matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix, facilitating cancer cell invasion.[2] Furthermore, the CCL2-CCR2 signaling axis has been implicated in promoting epithelial-mesenchymal transition (EMT), a process where epithelial cancer cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive capabilities.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key parameters for its use in in vitro studies.

ParameterValueSpecies/Cell LineReference
IC₅₀ for CCR2 360 nMHuman[4][5][6]
IC₅₀ for CCR1 17.8 µMHuman[5][7]
IC₅₀ for MCP-1 stimulated calcium influx 32 nMCRL-1657 cells expressing human CCR2b[5]
IC₅₀ for MCP-3 stimulated calcium influx 130 nMCRL-1657 cells expressing human CCR2b[5][7]

Table 1: Potency and Selectivity of this compound.

AssayCell LineRS102895 ConcentrationEffectReference
In vitro monocyte migration Thioglycollate-elicited murine peritoneal monocytes20 ng/mLSignificant inhibition of migration towards a CCL2 gradient[8]
Inhibition of ECM protein expression High glucose-stimulated mesangial cells1 µM and 10 µMBlocks fibronectin and type IV collagen protein expression[4][6]
Inhibition of TGF-β1 levels MCP-1-treated mesangial cells10 µMAbrogates increased TGF-β1 levels[4][6]

Table 2: Effective Concentrations of this compound in Functional Assays.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

CCL2_CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds PI3K PI3K CCR2->PI3K MAPK MAPK CCR2->MAPK JAK JAK CCR2->JAK RS102895 RS102895 RS102895->CCR2 Inhibits Akt Akt PI3K->Akt Gene_Expression Gene Expression (Migration, Invasion) Akt->Gene_Expression MAPK->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression MMPs MMPs (e.g., MMP-9) EMT EMT Gene_Expression->MMPs Gene_Expression->EMT Transwell_Migration_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis Start Start Coat_Insert Coat Transwell insert with Matrigel (for invasion assay) Start->Coat_Insert Starve_Cells Starve cancer cells in serum-free medium Coat_Insert->Starve_Cells Preincubate_Inhibitor Pre-incubate cells with RS102895 or vehicle Starve_Cells->Preincubate_Inhibitor Add_Chemoattractant Add chemoattractant (e.g., CCL2) to lower chamber Seed_Cells Seed cells into the upper chamber Add_Chemoattractant->Seed_Cells Preincubate_Inhibitor->Seed_Cells Incubate Incubate for 12-48 hours Seed_Cells->Incubate Remove_Nonmigrated Remove non-migrated cells from the top of the insert Incubate->Remove_Nonmigrated Fix_Stain Fix and stain migrated cells on the bottom of the insert Remove_Nonmigrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify End End Image_Quantify->End

References

RS102895 Hydrochloride: A Technical Guide for Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of numerous neurological disorders, is largely driven by the infiltration of peripheral immune cells into the central nervous system (CNS). The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), form a crucial signaling axis that mediates the migration of monocytes and macrophages to inflammatory sites.[1][2] Disrupting this pathway presents a promising therapeutic strategy. RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[3] This technical guide provides an in-depth overview of RS102895, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its application in relevant neuroinflammatory disease models.

Mechanism of Action: Targeting the CCL2/CCR2 Axis

RS102895 exerts its anti-inflammatory effects by selectively binding to the CCR2 receptor, thereby preventing its activation by CCL2.[3] This blockade inhibits downstream signaling cascades that are essential for monocyte chemotaxis and recruitment. In the context of neuroinflammation, elevated levels of CCL2 in the CNS—produced by cells like microglia, astrocytes, and neurons—create a chemotactic gradient that attracts CCR2-expressing monocytes from the periphery across the blood-brain barrier.[4][5] These infiltrating monocytes differentiate into macrophages, which contribute to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. By blocking the CCR2 receptor, RS102895 effectively curtails this influx of inflammatory cells, mitigating the downstream pathological consequences.[6][7]

CCL2_CCR2_Pathway cluster_cns Central Nervous System (CNS) cluster_signaling Downstream Signaling Monocyte CCR2+ Monocyte CCR2 CCR2 Receptor Microglia Activated Microglia/ Astrocyte CCL2 CCL2 (MCP-1) Microglia->CCL2 secretes CCL2->CCR2 binds to STAT3 STAT3 Activation CCR2->STAT3 Chemotaxis Monocyte Chemotaxis CCR2->Chemotaxis activates Neuron Neuron Inflammation Neuroinflammation & Neuronal Damage Inflammation->Neuron damages RS102895 RS102895 RS102895->CCR2 blocks IL1b IL-1β Production STAT3->IL1b IL1b->Inflammation Chemotaxis->Inflammation infiltration leads to EAE_Workflow cluster_setup Phase 1: Induction & Treatment cluster_treatment Treatment Regimen (e.g., Day 0-21) cluster_monitoring Phase 2: Monitoring & Analysis cluster_analysis Endpoint Analysis start Animals: C57BL/6 Mice (8-10 weeks old) induce Day 0: EAE Induction (MOG₃₅₋₅₅ peptide + CFA emulsion, s.c.) + Pertussis Toxin (i.p.) start->induce group Randomize into Groups (n=10-15/group) induce->group vehicle Group 1: Vehicle Control (e.g., Water, i.p., q6h) group->vehicle rs102895 Group 2: RS102895 (5 mg/kg, i.p., q6h) group->rs102895 monitor Daily Monitoring (Day 7-28): - Clinical Score (0-5 scale) - Body Weight vehicle->monitor rs102895->monitor endpoint Endpoint (e.g., Day 28): Sacrifice & Tissue Collection monitor->endpoint histology Histology (Spinal Cord): H&E (Infiltration) Luxol Fast Blue (Demyelination) endpoint->histology facs Flow Cytometry (CNS): Isolate mononuclear cells Quantify CD45hiCD11b+ monocytes endpoint->facs cytokine Cytokine Analysis (Spleen): Antigen recall assay (MOG₃₅₋₅₅) Measure IFN-γ, IL-17 by ELISA endpoint->cytokine

References

Methodological & Application

Application Notes and Protocols for RS102895 Hydrochloride In Vivo Dosing and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The CCL2/CCR2 signaling axis is implicated in a variety of pathological conditions, including inflammatory diseases, cancer, neuropathic pain, and diabetes.[3][4][5][6][7] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in various preclinical models, along with detailed experimental protocols.

Mechanism of Action

This compound selectively binds to CCR2, preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[4][5] This blockade inhibits the downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for monocyte and macrophage migration, proliferation, and survival.[3][4] By inhibiting the recruitment of these inflammatory cells, RS102895 can modulate the inflammatory microenvironment in various disease states.

Data Presentation

In Vivo Dosing and Administration Summary
Animal Model Species Dose Administration Route Frequency Vehicle Reference
Vaccine ImmunityMouse5 mg/kgIntraperitoneal (i.p.)Every 6 hoursWater[8]
Bone Cancer PainRat10 µl of 3 g/L solutionIntrathecalDaily from day 9 to 20 post-operation10% DMSO[5]
Diabetic NephropathyMouse (db/db)2 mg/kg/dayMixed with chowDaily for 9 weeksChow[6]
Vincristine-Induced NeuropathyMouse (CX3CR1-deficient)Not specifiedNot specifiedDuring the second VCR cycleNot specified[9]
Pharmacokinetic Parameters
Species Parameter Value Administration Route Reference
MouseHalf-life (t½)~1 hourIntraperitoneal (i.p.)[8][10]
MouseEffective Plasma Concentration>20 ng/mlIntraperitoneal (i.p.)[8]

Experimental Protocols

Protocol 1: Intraperitoneal Administration in a Mouse Model of Vaccine Immunity

This protocol is based on a study aimed at amplifying vaccine immunity by blocking monocyte recruitment.[8]

1. Materials:

  • This compound
  • Sterile water for injection
  • Syringes and needles (25-30 gauge)
  • Animal balance
  • Experimental mice (e.g., C57BL/6)

2. Preparation of Dosing Solution:

  • Calculate the required amount of this compound based on the number of animals and the dose (5 mg/kg).
  • Dissolve the calculated amount of this compound in sterile water to achieve the desired concentration for a 100 µl injection volume per mouse.[8] Ensure complete dissolution. Prepare fresh daily.

3. Administration Procedure:

  • Weigh each mouse to determine the precise injection volume.
  • Administer the first dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection immediately prior to immunization.[8]
  • Continue to administer 5 mg/kg of this compound every 6 hours for a total of 4-5 treatments.[8]
  • Monitor the animals for any adverse effects.

4. Pharmacokinetic Analysis (Optional):

  • At designated time points, collect blood samples via cardiac puncture into heparinized syringes.[8]
  • Prepare plasma by centrifugation.
  • Analyze RS102895 concentrations in plasma using mass spectrometry.[8]

Protocol 2: Intrathecal Administration in a Rat Model of Bone Cancer Pain

This protocol is adapted from a study investigating the analgesic effects of RS102895 in a rat model of bone cancer pain.[5]

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Sterile saline
  • Hamilton syringe
  • Experimental rats (e.g., Sprague-Dawley) with intrathecal catheters

2. Preparation of Dosing Solution:

  • Prepare a 3 g/L stock solution of this compound in 10% DMSO.[5]
  • Ensure the solution is clear and free of particulates.

3. Administration Procedure:

  • Following the establishment of the bone cancer pain model, administer 10 µl of the 3 g/L this compound solution via the intrathecal catheter.[5]
  • Administer the injection daily from day 9 to day 20 post-surgery.[5]
  • A control group should receive intrathecal injections of the vehicle (10% DMSO).[5]
  • Assess pain thresholds using appropriate behavioral tests (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia).

Protocol 3: Oral Administration in a Diabetic Mouse Model

This protocol is based on a study evaluating the effects of RS102895 on diabetic nephropathy in db/db mice.[6]

1. Materials:

  • This compound
  • Standard rodent chow
  • Diabetic mice (e.g., db/db mice) and non-diabetic controls (e.g., db/m mice)

2. Preparation of Medicated Chow:

  • Calculate the amount of this compound needed to achieve a daily dose of 2 mg/kg, based on the average daily food consumption of the mice.
  • Thoroughly mix the calculated amount of this compound with the powdered or pelleted chow to ensure a homogenous distribution.[6]

3. Administration Procedure:

  • Provide the medicated chow to the diabetic mice for a period of 9 weeks.[6]
  • The control group should receive normal chow.
  • Monitor blood glucose levels, albuminuria, and other relevant diabetic parameters throughout the study.
  • At the end of the study, kidney tissues can be collected for histological and molecular analysis.[6]

Mandatory Visualizations

Signaling Pathway of CCR2

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_Protein G-protein CCR2->G_Protein JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Migration Cell Migration JAK_STAT->Migration Proliferation Proliferation JAK_STAT->Proliferation Survival Survival PI3K_Akt->Survival Inflammation Inflammation MAPK->Inflammation RS102895 RS102895 RS102895->CCR2 Inhibition

Caption: CCR2 Signaling Pathway and Inhibition by RS102895.

Experimental Workflow for In Vivo Dosing

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_monitoring Monitoring & Analysis Phase Animal_Model Select Animal Model (e.g., Mouse, Rat) Dose_Calculation Calculate Dose of This compound Animal_Model->Dose_Calculation Vehicle_Prep Prepare Dosing Solution in Appropriate Vehicle Dose_Calculation->Vehicle_Prep Administration Administer RS102895 (i.p., i.t., or oral) Vehicle_Prep->Administration Control_Group Administer Vehicle to Control Group Vehicle_Prep->Control_Group Monitor_Animals Monitor Animal Health and Behavior Administration->Monitor_Animals Control_Group->Monitor_Animals Data_Collection Collect Relevant Data (e.g., Blood, Tissue, Behavioral) Monitor_Animals->Data_Collection Analysis Analyze Data (e.g., PK, Efficacy) Data_Collection->Analysis

References

Application Notes and Protocols: Preparing and Using RS102895 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), specifically the CCR2b isoform.[1][2] It functions by inhibiting the binding of the chemokine ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), to its receptor.[2] This action blocks downstream signaling events, such as calcium influx and cellular migration.[1][3] Due to its critical role in mediating the recruitment of monocytes and macrophages to sites of inflammation, the CCL2-CCR2 axis is a key target in various pathological conditions. RS102895 is therefore a valuable pharmacological tool for researchers in immunology, oncology, neuroscience, and drug development to investigate processes like inflammation, cancer metastasis, and neuropathic pain.[4][5]

These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for both in vitro and in vivo research applications.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white crystalline solid.[6][7] It is crucial to refer to the batch-specific data on the Certificate of Analysis provided by the supplier, as properties like molecular weight may vary slightly with hydration.

PropertyValueReferences
Molecular Formula C₂₁H₂₁F₃N₂O₂ · HCl[1][7]
Molecular Weight 426.86 g/mol [1][8]
CAS Number 1173022-16-6[7][8]
Purity ≥98%[1][7]
Appearance White to off-white solid[6]

Solubility Data

The solubility of this compound varies significantly across different solvents. It is practically insoluble in aqueous solutions like water but shows good solubility in organic solvents, particularly DMSO.[6][7] For in vivo studies, specific formulations with co-solvents are required.

SolventMaximum ConcentrationNotesReferences
DMSO 28 - 85 mg/mL (approx. 65 - 199 mM)Sonication or gentle warming may be required to achieve higher concentrations. Use fresh, anhydrous DMSO as the compound is hygroscopic.[6][7][9][10]
DMF 25 mg/mL (approx. 58.6 mM)[7]
Ethanol 2 mg/mL (approx. 4.7 mM)[7]
Water < 0.1 mg/mL (Insoluble)[6]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL[7]
In Vivo Formulation 1 ≥ 2.5 mg/mL (5.86 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6][11]
In Vivo Formulation 2 ≥ 2.5 mg/mL (5.86 mM)10% DMSO, 90% Corn Oil[6][11]

Stock Solution Preparation Protocols

Safety Precautions: Always handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 3.1: High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 426.86 / 1000 = 4.27 mg

  • Weigh Compound: Carefully weigh out 4.27 mg of the compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or warm the solution gently to 37°C. Ensure the solution is clear and free of any precipitate before use.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 4.

Protocol 3.2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration DMSO stock into a suitable cell culture medium.

Procedure:

  • Perform serial dilutions of the 10 mM DMSO stock solution into sterile cell culture medium to achieve the desired final concentrations.

  • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%. Prepare a vehicle control using the same final concentration of DMSO to account for any solvent effects.

  • Mix thoroughly by gentle pipetting or inversion before adding to the cell culture.

Protocol 3.3: Formulation for In Vivo Administration

This protocol is based on a common formulation for delivering hydrophobic compounds to animal models.[6][11]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

  • Prepare Stock: First, prepare a concentrated stock of RS102895 in DMSO (e.g., 25 mg/mL). To do this, dissolve 2.5 mg of the compound in 100 µL of DMSO.

  • Add Co-solvents: The order of addition is critical. a. To the 100 µL DMSO stock, add 400 µL of PEG300. Mix until the solution is homogeneous. b. Add 50 µL of Tween-80 and mix again until clear. c. Finally, add 450 µL of sterile saline slowly while mixing to bring the total volume to 1 mL.

  • Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may aid dissolution.[6][11] This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

FormTemperatureDurationNotesReferences
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture (desiccate).[8]
4°CUp to 2 years[8]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use vials to prevent freeze-thaw cycles.[6][8][12]
-20°CUp to 1 month[6][8][12]

Application Example: Inhibition of CCL2/CCR2 Signaling

RS102895 is a selective antagonist that blocks the CCL2-CCR2 signaling axis, which is fundamental to monocytic chemotaxis.

cluster_pathway CCL2/CCR2 Signaling Pathway cluster_inhibition Inhibition Mechanism CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Signaling Downstream Signaling (e.g., Ca²⁺ Influx, PI3K/Akt) G_Protein->Signaling Response Cellular Response (Chemotaxis, Inflammation) Signaling->Response RS102895 RS102895 RS102895->CCR2 Blocks Binding

Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.

A common in vitro application is the chemotaxis assay, which measures the ability of RS102895 to inhibit the migration of monocytic cells (like THP-1) towards a CCL2 gradient.

start Start: Prepare THP-1 Cells starve 1. Starve cells in serum-free medium start->starve chamber 2. Prepare chemotaxis chamber (e.g., Transwell) starve->chamber chemoattractant 3. Add chemoattractant (CCL2) to lower chamber chamber->chemoattractant inhibitor 4. Pre-incubate cells with RS102895 or vehicle (DMSO) chemoattractant->inhibitor seeding 5. Seed cells into upper chamber inhibitor->seeding incubation 6. Incubate for 2-4 hours at 37°C seeding->incubation quantify 7. Quantify migrated cells in lower chamber incubation->quantify analysis 8. Analyze data and calculate IC₅₀ value quantify->analysis end End analysis->end

Caption: Workflow for an in vitro chemotaxis assay.

References

RS102895 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor in the inflammatory cascade.[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This compound has been instrumental in elucidating the role of the CCL2/CCR2 axis in numerous disease models. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro assays.

Physicochemical Properties and Solubility

This compound is a synthetic, small-molecule spiropiperidine compound.[4] Accurate solubility data is critical for the preparation of stock solutions and experimental media. The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for hygroscopic solvents like DMSO, using a fresh, unopened bottle is recommended to ensure maximum solubility.[2] For aqueous solutions, the solubility is significantly lower.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO28 - 8565.6 - 199.12Sonication and/or warming may be required. Use of fresh DMSO is recommended as moisture can reduce solubility.[1]
Ethanol50128.07Ultrasonic and warming to 60°C may be necessary to achieve this concentration.
DMF25~58.56-
Water< 0.1Insoluble-
DMSO:PBS (pH 7.2) (1:2)0.3~0.70Limited solubility in aqueous buffers.

Note: The molecular weight of this compound is 426.86 g/mol .

Signaling Pathway

RS102895 acts by blocking the interaction of CCL2 with CCR2, a G protein-coupled receptor (GPCR). This interaction normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, are essential for cell migration, survival, and proliferation. By inhibiting the initial ligand-receptor binding, RS102895 effectively abrogates these downstream cellular responses.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Response MAPK->Cellular_Response RS102895 RS102895 RS102895->CCR2 Blocks Stock_Solution_Workflow start Start weigh Weigh 4.27 mg RS102895 HCl start->weigh add_dmso Add 1 mL fresh DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to Dissolve add_dmso->dissolve check Visually Inspect for Clarity dissolve->check check->dissolve Not Clear aliquot Aliquot into Eppendorf Tubes check->aliquot Clear store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes: In Vitro Characterization of CCR2 Antagonism using RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory response, primarily mediating the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in the pathophysiology of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making CCR2 a compelling therapeutic target.[2] RS102895 hydrochloride is a potent and selective antagonist of the CCR2b subtype, demonstrating efficacy in blocking downstream signaling and cellular functions mediated by CCR2 activation.[2][3][4][5] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the CCR2 signaling pathway using cell-based assays.

Mechanism of Action

This compound is a selective CCR2 receptor antagonist.[4] It competitively binds to CCR2, thereby inhibiting the binding of its cognate ligand CCL2. This blockade prevents the conformational changes in the receptor necessary for downstream signaling cascades. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase and subsequent activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and MAP kinase pathways, which are crucial for chemotaxis, cell migration, and survival.[6][7][8] this compound effectively abrogates these CCL2-induced signaling events.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency and selectivity for the CCR2 receptor.

Target/AssayCell Line/SystemLigandIC50Reference
Receptor Binding
Human CCR2bStably transfected Chinese Hamster Lung (CRL-1657) cellsMCP-1360 nM[2][3][4]
Human CCR1Stably transfected Chinese Hamster Lung (CRL-1657) cellsMIP-1α17.8 µM[2]
Functional Assays
Calcium Influx (MCP-1 stimulated)CRL-1657 cellsMCP-132 nM
Calcium Influx (MCP-3 stimulated)CRL-1657 cellsMCP-3130 nM
Chemotaxis (MCP-1 stimulated)THP-1 cellsMCP-11.7 µM[2][5]
Off-Target Binding
Human α1a receptor--130 nM[3][9]
Human α1d receptor--320 nM[3][9]
Rat brain cortex 5HT1a receptor--470 nM[3][9]

Signaling Pathway

The binding of the chemokine ligand CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as migration, proliferation, and survival. This compound acts by blocking the initial ligand-receptor interaction.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Inhibits G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Akt Akt PI3K->Akt Cellular_Response Chemotaxis Migration Survival Akt->Cellular_Response MAPK->Cellular_Response

Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directional migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Assay Plate: 24-well plate with 5 µm pore size Transwell inserts.

  • Detection Reagent: Calcein-AM or similar cell viability dye.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture THP-1 cells or isolate PBMCs. On the day of the assay, resuspend the cells in assay medium to a concentration of 2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound in assay medium to achieve the desired final concentrations.

  • Assay Setup:

    • Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of the 24-well plate. For the negative control, add assay medium without CCL2.

    • In a separate plate, pre-incubate 100 µL of the cell suspension with an equal volume of the diluted this compound or vehicle control for 30 minutes at 37°C.

    • Place the Transwell inserts into the wells of the assay plate.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Aspirate the medium from the lower chamber and add 100 µL of Calcein-AM solution.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Chemotaxis_Workflow start Start prep_cells Prepare CCR2-expressing cells (e.g., THP-1) start->prep_cells prep_compound Prepare serial dilutions of This compound start->prep_compound pre_incubate Pre-incubate cells with RS102895 or vehicle prep_cells->pre_incubate prep_compound->pre_incubate add_cells Add pre-incubated cells to upper chamber pre_incubate->add_cells setup_transwell Set up Transwell plate with CCL2 in lower chamber setup_transwell->add_cells incubate Incubate for 2-4 hours at 37°C add_cells->incubate quantify Quantify migrated cells in lower chamber using Calcein-AM incubate->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

Figure 2. Experimental workflow for the in vitro chemotaxis assay.

Calcium Influx Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Materials:

  • Cells: HEK293 cells stably expressing human CCR2 or THP-1 cells.

  • Ligand: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Instrumentation: Fluorescence plate reader with an injection module (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the calcium indicator dye solution to the cells and incubate for 1 hour at 37°C.

    • Wash the cells to remove excess dye and add fresh assay buffer.

  • Compound Addition: Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of hCCL2 (at its EC80 concentration) into the wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Troubleshooting and Interpretation of Results

  • High background in chemotaxis assay: Ensure complete removal of non-migrated cells from the top of the insert before quantification. Optimize incubation time to maximize signal-to-noise ratio.

  • Low signal in calcium influx assay: Check cell health and receptor expression levels. Ensure proper loading of the calcium indicator dye.

  • Inconsistent IC50 values: Ensure accurate serial dilutions of the compound. Maintain consistent cell densities and incubation times across experiments. The IC50 value for this compound should be in the low nanomolar range for calcium influx and the low micromolar range for chemotaxis.[2][4][5]

By following these detailed protocols, researchers can effectively characterize the in vitro inhibitory activity of this compound on the CCR2 signaling pathway, providing valuable insights for drug development and inflammation research.

References

Application Notes: RS102895 Hydrochloride for Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), play a critical role in the migration of monocytes and other immune cells to sites of inflammation.[3] This signaling axis is implicated in the pathogenesis of various inflammatory diseases, making CCR2 a key target for therapeutic intervention.[4] These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to assess its inhibitory effects on CCL2-induced cell migration.

Mechanism of Action

This compound functions by binding to CCR2 and preventing the downstream signaling cascade initiated by CCL2.[4] The binding of CCL2 to CCR2, a G protein-coupled receptor, normally triggers a series of intracellular events, including the activation of phosphoinositide 3-kinase (PI3K) and other signaling pathways that ultimately lead to actin polymerization, cell polarization, and directed cell movement.[4] By blocking the initial ligand-receptor interaction, this compound effectively inhibits the chemotactic response of CCR2-expressing cells towards a CCL2 gradient.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound in various functional assays. This data is crucial for determining the effective concentration range for your chemotaxis experiments.

Assay Type Target Cell Line/System Ligand/Stimulant IC50 Value Reference
Chemotaxis InhibitionHuman CCR2bTHP-1 cellsMCP-1 (CCL2)1.7 µM[1]
Receptor BindingHuman CCR2bRecombinant-0.36 µM (360 nM)[1][2]
Calcium Influx InhibitionHuman CCR2b-MCP-1 (CCL2)32 nM[1][2]
Receptor BindingHuman CCR1Recombinant-17.8 µM[1][2]

Experimental Protocols

In Vitro Chemotaxis Assay using a Boyden Chamber (Transwell) System

This protocol describes a method to evaluate the efficacy of this compound in inhibiting the chemotaxis of a human monocytic cell line, THP-1, towards the chemoattractant CCL2.

Materials:

  • Cells: THP-1 human monocytic leukemia cell line (ATCC® TIB-202™)

  • Chemoattractant: Recombinant Human CCL2/MCP-1 (R&D Systems® or equivalent)

  • Inhibitor: this compound (Tocris Bioscience®, MedChemExpress®, or equivalent)

  • Assay Medium: RPMI 1640 + 0.1% Bovine Serum Albumin (BSA)

  • Culture Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin

  • Transwell Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts (Corning®, Falcon®, or equivalent)

  • Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling

  • Reagents for cell counting and viability: Trypan Blue, Hemocytometer

  • Solvent for Inhibitor: DMSO (cell culture grade)

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells 1. Culture and Harvest THP-1 Cells prep_inhibitor 2. Prepare RS102895 Stock and Working Solutions prep_cells->prep_inhibitor prep_chemo 3. Prepare CCL2 Working Solution prep_inhibitor->prep_chemo prep_plate 4. Prepare Assay Plate prep_chemo->prep_plate add_chemo 5. Add Chemoattractant to Lower Chamber prep_plate->add_chemo add_cells 6. Add Cells +/- Inhibitor to Upper Chamber add_chemo->add_cells incubate 7. Incubate Plate (2-4 hours, 37°C, 5% CO2) add_cells->incubate remove_cells 8. Remove Non-migrated Cells incubate->remove_cells stain_cells 9. Stain Migrated Cells remove_cells->stain_cells quantify 10. Quantify Migration (Fluorometry/Microscopy) stain_cells->quantify analyze 11. Analyze Data and Calculate IC50 quantify->analyze

Caption: Workflow for the in vitro chemotaxis assay using this compound.

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO₂ incubator.

    • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

    • Passage cells every 2-3 days.

  • Preparation of Reagents:

    • This compound: Prepare a 10 mM stock solution in DMSO. Further dilute in assay medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Note: The final DMSO concentration in the assay should be below 0.1% to avoid solvent toxicity.

    • CCL2/MCP-1: Reconstitute lyophilized CCL2 in sterile PBS containing at least 0.1% BSA to the manufacturer's recommended stock concentration. Prepare a working solution in assay medium. A final concentration of 10-100 ng/mL is a good starting point for THP-1 cell chemotaxis.[5]

    • Assay Medium: RPMI 1640 supplemented with 0.1% BSA.

  • Assay Protocol:

    • Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with serum-free RPMI 1640 and resuspend in assay medium to a final concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add 600 µL of assay medium containing CCL2 to the lower wells of the 24-well plate. For negative controls, add assay medium without CCL2.

    • Carefully place the 5 µm pore size Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Migrated cells on the lower surface of the membrane can be quantified using several methods:

      • Fluorescence-based: Stain the migrated cells with Calcein-AM (or a similar fluorescent dye), and measure the fluorescence using a plate reader.

      • Microscopy-based: Fix and stain the migrated cells (e.g., with DAPI or Giemsa stain) and count the number of cells in several microscopic fields.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control (cells migrating towards CCL2 without the inhibitor).

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response curve.

Signaling Pathway

The chemotactic response of immune cells towards CCL2 is mediated by the CCR2 receptor and a complex downstream signaling network. This compound acts at the initial step of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates G_protein Gαi Protein CCR2->G_protein Activates RS102895 RS102895 HCl RS102895->CCR2 Blocks PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt Actin Actin Polymerization Akt->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: Simplified signaling pathway of CCL2/CCR2-mediated chemotaxis and the inhibitory action of this compound.

References

Application Notes and Protocols for RS102895 Hydrochloride in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in the pathogenesis of RA. This signaling axis is crucial for the recruitment of monocytes and macrophages to the inflamed synovium, where these cells contribute to the inflammatory cascade and joint damage.[1][2][3] RS102895 hydrochloride is a potent and selective small-molecule antagonist of CCR2, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in RA and for evaluating the therapeutic potential of CCR2 inhibition.[4] These application notes provide detailed protocols for the use of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares many pathological features with human RA.[5][6]

Mechanism of Action

This compound is a specific antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction of the receptor with its ligand, CCL2. This blockade inhibits the downstream signaling pathways that mediate the chemotaxis of monocytes and other CCR2-expressing inflammatory cells to the site of inflammation in the arthritic joint. The expected outcome of this inhibition is a reduction in the influx of inflammatory cells into the synovium, leading to a decrease in synovial inflammation, pannus formation, and ultimately, the amelioration of joint destruction.

Signaling Pathway

The CCL2/CCR2 signaling pathway is a key driver of inflammatory cell recruitment in rheumatoid arthritis. The following diagram illustrates the proposed mechanism of action for this compound.

CCL2/CCR2 Signaling Pathway and Inhibition by RS102895 cluster_0 Synovial Microenvironment cluster_1 Monocyte/Macrophage Synovial Fibroblasts Synovial Fibroblasts CCL2 CCL2 Synovial Fibroblasts->CCL2 Release CCR2 Receptor CCR2 Receptor CCL2->CCR2 Receptor Binds Inflammatory Response Inflammatory Response CCR2 Receptor->Inflammatory Response Activates Monocyte Recruitment Monocyte Recruitment CCR2 Receptor->Monocyte Recruitment Mediates RS102895 RS102895 RS102895->CCR2 Receptor Blocks Joint Destruction Joint Destruction Inflammatory Response->Joint Destruction

Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized model of autoimmune arthritis.[5][6]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA.

    • Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin daily monitoring for the onset and severity of arthritis from day 21.

    • Use a clinical scoring system to evaluate paw swelling and inflammation (see Table 1).

Preparation and Administration of this compound

Pharmacokinetic studies in mice have shown that RS102895 has a short half-life, necessitating frequent administration to maintain therapeutic levels.[7]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

Vehicle Preparation:

  • A common vehicle for in vivo administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. The final formulation should be clear and sterile-filtered.

Drug Preparation and Dosing:

  • Dissolve this compound in the vehicle to a final concentration that allows for the administration of the desired dose in a volume of 100-200 µL per mouse.

  • Based on pharmacokinetic data, a recommended starting dose is 5 mg/kg administered intraperitoneally (i.p.) every 6 hours .[7] Another study in a different inflammatory model showed efficacy at 20 mg/kg daily for 5 days .[8] Dose-response studies are recommended to determine the optimal dose for the CIA model.

  • Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

Assessment of Arthritis Severity

a. Clinical Scoring:

  • Score each paw daily based on the degree of inflammation and swelling.

ScoreDescription
0No evidence of erythema or swelling
1Erythema and mild swelling confined to the mid-foot
2Erythema and mild swelling extending to the ankle
3Erythema and moderate swelling of the entire paw
4Severe swelling and/or ankylosis of the paw
Table 1: Clinical Scoring System for Arthritis in Mice.[9]

b. Histological Analysis:

  • At the end of the study, euthanize mice and collect hind paws.

  • Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

  • Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Measurement of Inflammatory Markers
  • Collect blood via cardiac puncture at the time of euthanasia.

  • Separate serum and store at -80°C.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits or multiplex assays.

Experimental Workflow

Experimental Workflow for Evaluating RS102895 in CIA Mice cluster_endpoint Endpoint Analysis Day 0 Day 0 Day 21 Day 21 Day 21-42 Day 21-42 Day 42 Day 42 Histology Histology Day 42->Histology Cytokine Analysis Cytokine Analysis Day 42->Cytokine Analysis Primary Immunization (CII + CFA) Primary Immunization (CII + CFA) Primary Immunization (CII + CFA)->Day 0 Booster Immunization (CII + IFA) Booster Immunization (CII + IFA) Booster Immunization (CII + IFA)->Day 21 Onset of Arthritis & Daily Clinical Scoring Onset of Arthritis & Daily Clinical Scoring Onset of Arthritis & Daily Clinical Scoring->Day 21-42 RS102895 or Vehicle Treatment RS102895 or Vehicle Treatment RS102895 or Vehicle Treatment->Day 21-42 Endpoint Analysis Endpoint Analysis Endpoint Analysis->Day 42

Caption: Workflow for RS102895 efficacy testing in the CIA model.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control
RS102895 (5 mg/kg q6h)
Dexamethasone (Positive Control)
Table 2: Example of a Data Summary Table for Efficacy Evaluation.
Histological ParameterVehicle ControlRS102895 (5 mg/kg q6h)Dexamethasone (Positive Control)
Inflammation Score
Pannus Score
Cartilage Damage Score
Bone Erosion Score
Table 3: Example of a Data Summary Table for Histological Evaluation.

Conclusion

This compound is a valuable research tool for studying the role of the CCL2/CCR2 axis in rheumatoid arthritis. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies using the CIA mouse model. Careful adherence to these protocols, along with appropriate dose-response and pharmacokinetic/pharmacodynamic studies, will enable researchers to effectively evaluate the therapeutic potential of this CCR2 antagonist.

References

Application Notes and Protocols for Flow Cytometry Analysis with RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4] The ligand for CCR2, monocyte chemoattractant protein-1 (MCP-1 or CCL2), plays a crucial role in the pathogenesis of various inflammatory diseases, making the CCL2-CCR2 axis a significant target for therapeutic intervention.[5] this compound has been shown to effectively block MCP-1-stimulated calcium influx and chemotaxis.[1][4] This document provides detailed application notes and protocols for utilizing this compound in flow cytometry analysis to study its effects on immune cell populations, particularly monocytes.

Mechanism of Action

This compound is a non-peptide, small molecule antagonist that specifically targets the CCR2b isoform.[5] It competitively binds to the receptor, thereby inhibiting the downstream signaling cascade initiated by CCL2 binding. This blockade prevents the recruitment of monocytes and other CCR2-expressing cells to inflammatory sites. The inhibitory concentration (IC50) of RS102895 for human recombinant CCR2b is 0.36 µM, demonstrating its high potency and selectivity over other chemokine receptors like CCR1 (IC50 = 17.8 µM).[1]

Data Presentation

The following table summarizes quantitative data from a study investigating the in vivo effect of RS102895 on monocyte recruitment to vaccine-draining lymph nodes. This data demonstrates the dose-dependent inhibitory effect of RS102895 on inflammatory monocyte migration.

Table 1: Effect of this compound on Inflammatory Monocyte Recruitment

Treatment GroupTime PointNumber of Inflammatory Monocytes (x 10^4)Standard Error of the Mean (SEM)Statistical Significance (p-value)
Vaccine Only (Control)12 h10.51.5-
Vaccine + RS102895 (5 mg/kg)12 h4.20.8< 0.05
Vaccine Only (Control)24 h18.22.1-
Vaccine + RS102895 (5 mg/kg)24 h6.51.2< 0.01

Data adapted from a study on the optimization of CCR2 antagonist dosing for vaccine immunity amplification. Inflammatory monocytes were quantified by flow cytometry in vaccine-draining lymph nodes.

Experimental Protocols

This section provides a detailed protocol for a flow cytometry-based assay to evaluate the inhibitory effect of this compound on monocyte migration.

Protocol: In Vitro Chemotaxis Assay using Flow Cytometry

Objective: To quantify the inhibition of monocyte chemotaxis towards a CCL2 gradient by this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • This compound (solubilized in DMSO)

  • Recombinant Human CCL2/MCP-1

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • FACS buffer (PBS with 2% FBS and 0.01% sodium azide)

  • Fluorochrome-conjugated antibodies against monocyte markers (e.g., anti-CD14, anti-CD16) and a CCR2 antibody.

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture a monocyte cell line.

    • Wash the cells with RPMI 1640 medium and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI 1640 to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Incubate the cell suspension with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Add recombinant human CCL2 (e.g., 50 ng/mL) to the lower wells of the chemotaxis chamber.

    • Add the RS102895-treated or control cell suspension to the upper wells of the chamber.

    • Incubate the chamber for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining and Acquisition:

    • After incubation, carefully collect the cells that have migrated to the lower chamber.

    • Wash the cells with cold FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against monocyte markers (e.g., anti-CD14, anti-CD16) and CCR2 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the monocyte population based on forward and side scatter, and then on the expression of CD14 and CD16.

    • Quantify the number of migrated monocytes in each condition (control vs. different concentrations of RS102895).

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of RS102895 compared to the vehicle control.

    • The results can be plotted as a dose-response curve to determine the IC50 of RS102895 for chemotaxis inhibition.

Visualizations

Signaling Pathway

CCR2_Signaling_Pathway CCR2 Signaling Pathway Inhibition by RS102895 CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein RS102895 RS102895 HCl RS102895->CCR2 Blocks PLC PLC Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx Stimulates PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_influx->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis

Caption: Inhibition of the CCL2-CCR2 signaling cascade by this compound.

Experimental Workflow

Flow_Cytometry_Workflow Flow Cytometry Workflow for RS102895 Analysis start Start: Isolate/Culture Monocytes treatment Incubate cells with RS102895 HCl or Vehicle start->treatment chemotaxis Perform Chemotaxis Assay (CCL2 Gradient) treatment->chemotaxis collection Collect Migrated Cells chemotaxis->collection staining Stain with Fluorescent Antibodies (CD14, CCR2) collection->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Analyze Data: Quantify Migrated Monocytes acquisition->analysis end End: Determine IC50 analysis->end

Caption: Experimental workflow for analyzing RS102895 efficacy using flow cytometry.

References

Application Notes and Protocols for Intrathecal Administration of RS102895 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intrathecal administration of RS102895 hydrochloride, a potent and selective CCR2 chemokine receptor antagonist, for the study of pain in rat models. Detailed protocols for drug preparation, intrathecal delivery, and behavioral pain assessment are included, along with a summary of expected quantitative outcomes and the underlying signaling pathways.

Introduction

This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the pathogenesis of inflammatory and neuropathic pain[1][2]. The receptor's ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is upregulated in response to nerve injury and inflammation, contributing to the recruitment of immune cells and the sensitization of nociceptive pathways in the spinal cord[2][3]. Intrathecal administration allows for the direct delivery of this compound to the spinal cord, bypassing the blood-brain barrier and enabling the investigation of its analgesic effects at the spinal level[4][5]. In a rat model of bone cancer pain, intrathecal RS102895 has been shown to suppress both mechanical and thermal hyperalgesia[1].

Mechanism of Action

In pathological pain states, such as bone cancer pain, the expression of CCR2 is upregulated in the spinal cord[1]. The binding of CCL2 to CCR2 on neurons and glial cells is thought to initiate a cascade of intracellular signaling events that lead to central sensitization and heightened pain perception. One proposed mechanism involves the N-methyl-D-aspartate (NMDA) receptor and neuronal nitric oxide synthase (nNOS) pathway. The activation of CCR2 can lead to an increase in the expression of the NR2B subunit of the NMDA receptor and nNOS, contributing to synaptic plasticity and hyperalgesia[1].

This compound, by blocking the CCR2 receptor, is believed to interrupt this signaling cascade. Studies have shown that its analgesic effects are associated with the downregulation of the NMDA receptor/nNOS pathway[1]. Additionally, RS102895 has been observed to upregulate the expression of Single Ig IL-1-related receptor (SIGIRR), a negative regulator of Toll-like receptor and Interleukin-1 receptor signaling, which may further contribute to its anti-inflammatory and analgesic properties in the spinal cord[1].

Data Presentation

Table 1: Effect of Intrathecal this compound on Pain Thresholds in a Rat Model of Bone Cancer Pain

The following table summarizes the reported effects of a single daily intrathecal injection of this compound (3 g/L, 10 µL) on mechanical and thermal pain thresholds in rats with bone cancer pain (BCP). Data is adapted from the study by Cai et al. (2015)[1].

Time Point (Post-Surgery)Treatment GroupMechanical Paw Withdrawal Threshold (g)Thermal Paw Withdrawal Latency (s)
Day 9 BCP + RS102895Data not specifiedData not specified
Day 12 BCP + RS102895Significantly increased vs. BCP + VehicleSignificantly increased vs. BCP + Vehicle
Day 15 BCP + RS102895Significantly increased vs. BCP + VehicleSignificantly increased vs. BCP + Vehicle
Day 20 BCP + RS102895Significantly increased vs. BCP + VehicleSignificantly increased vs. BCP + Vehicle

Note: The original study presents the data graphically. The table reflects the reported significant analgesic effects of this compound compared to the vehicle-treated bone cancer pain group. For precise quantitative values, refer to the original publication.

Table 2: Example Dose-Response of a CCR2 Antagonist on Mechanical Allodynia in a Rat Neuropathic Pain Model

The following table provides an example of a dose-response relationship for a different CCR2 antagonist, RS504393, on mechanical paw withdrawal threshold in a rat model of neuropathic pain. This data is intended to serve as a reference for designing dose-ranging studies for this compound.

Intrathecal Dose of RS504393Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle ~2.5 ± 0.5
10 µg ~3.0 ± 0.6
25 µg ~7.5 ± 1.0*

*Indicates a statistically significant increase in paw withdrawal threshold compared to the vehicle group.

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound. Due to its solubility, DMSO is a suitable solvent. For in vivo studies in rats, a final concentration of 10% DMSO in the injected solution is generally well-tolerated[1].

  • For a final injection concentration of 3 g/L (or 3 µg/µL), first dissolve the required amount of this compound in 100% DMSO.

  • Dilute the stock solution with sterile saline to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 100 µL of a 3 g/L solution with 10% DMSO, dissolve 0.3 mg of this compound in 10 µL of 100% DMSO, and then add 90 µL of sterile saline.

  • Vortex the solution thoroughly to ensure it is fully dissolved.

  • Prepare the vehicle control solution in the same manner (e.g., 10% DMSO in sterile saline).

Protocol 2: Intrathecal Catheter Implantation in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, etc.)

  • Polyethylene tubing (PE-10)

  • Dental cement

  • Sutures

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave the area over the cisterna magna.

  • Make a midline incision at the back of the neck to expose the atlanto-occipital membrane.

  • Carefully make a small incision in the membrane.

  • Gently insert a length of PE-10 tubing into the intrathecal space and advance it caudally to the lumbar region.

  • Secure the external part of the catheter to the surrounding musculature with a suture and close the incision.

  • Exteriorize the catheter at the back of the neck and seal it to prevent CSF leakage and infection.

  • Allow the animals to recover for at least 5-7 days before commencing drug administration.

Protocol 3: Intrathecal Injection Procedure

Materials:

  • Hamilton syringe (10-50 µL)

  • Prepared this compound solution

  • Vehicle solution

Procedure:

  • Gently restrain the rat.

  • Connect the Hamilton syringe filled with the test solution to the externalized end of the intrathecal catheter.

  • Slowly inject the desired volume (e.g., 10 µL) over a period of 30-60 seconds to avoid rapid changes in intracranial pressure.

  • Follow the drug injection with a small volume (e.g., 5-10 µL) of sterile saline to flush the catheter and ensure the full dose is delivered to the intrathecal space.

  • Observe the animal for any immediate adverse reactions.

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Von Frey filaments with varying bending forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.

  • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Begin with a filament in the middle of the force range and observe the rat's response. A positive response is a sharp withdrawal, licking, or flinching of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.

Protocol 5: Assessment of Nociceptive Pain (Formalin Test)

Materials:

  • 5% formalin solution

  • Observation chamber

  • Timer

Procedure:

  • Acclimate the rat to the observation chamber for at least 30 minutes.

  • Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of the hind paw.

  • Immediately return the rat to the observation chamber and start the timer.

  • Observe and record the cumulative time spent licking or biting the injected paw.

  • The test is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociceptive pain, and the late phase (15-60 minutes post-injection) reflecting inflammatory pain and central sensitization.

Mandatory Visualizations

RS102895_Signaling_Pathway cluster_Neuron Spinal Cord Neuron CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds NMDAR NMDA Receptor (NR2B) CCR2->NMDAR Upregulates SIGIRR SIGIRR CCR2->SIGIRR Downregulates RS102895 RS102895 HCl RS102895->CCR2 Blocks RS102895->SIGIRR Upregulates nNOS nNOS NMDAR->nNOS Activates Pain_Signal Increased Nociceptive Transmission (Hyperalgesia) nNOS->Pain_Signal Contributes to Inflammation Neuroinflammation SIGIRR->Inflammation Inhibits

Caption: Signaling pathway of this compound in reducing pain.

Experimental_Workflow Animal_Model Induce Bone Cancer Pain in Rats Catheterization Intrathecal Catheter Implantation Animal_Model->Catheterization Recovery Surgical Recovery (5-7 days) Catheterization->Recovery Drug_Admin Daily Intrathecal Injection: - RS102895 HCl - Vehicle Recovery->Drug_Admin Behavioral_Testing Behavioral Pain Assessment: - von Frey Test - Thermal Paw Withdrawal Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for evaluating intrathecal RS102895 HCl.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of RS102895 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document includes recommended working concentrations for in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction

This compound is a small molecule inhibitor that selectively targets the CCR2b isoform, playing a crucial role in blocking the downstream signaling initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] The CCL2-CCR2 signaling axis is a key pathway in the recruitment of monocytes and macrophages to sites of inflammation, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer.[2] RS102895 also exhibits inhibitory activity against CCR1, α1A, α1D, and 5-HT1A receptors at higher concentrations.[1][3][4]

Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Concentrations (IC50)
TargetAssaySpeciesIC50 ValueReference
CCR2bRadioligand Binding AssayHuman360 nM[1][3][5][6][7]
CCR1Radioligand Binding AssayHuman17.8 µM[1][2][4]
MCP-1-stimulated Calcium InfluxCalcium Flux AssayNot Specified32 nM[1][2][4]
MCP-1-stimulated ChemotaxisChemotaxis Assay (THP-1 cells)Human1.7 µM[1][2]
α1A Adrenergic ReceptorNot SpecifiedHuman130 nM[3][5][8]
α1D Adrenergic ReceptorNot SpecifiedHuman320 nM[3][5][8]
5-HT1A ReceptorNot SpecifiedRat (brain cortex)470 nM[3][5][8]
Table 2: Recommended Working Concentrations for In Vitro and In Vivo Studies
ApplicationModel SystemRecommended Concentration/DoseNotesReference
Inhibition of Extracellular Matrix Protein ExpressionHigh Glucose-Stimulated Mesangial Cells1 - 10 µMEffectively blocked fibronectin and type IV collagen expression.[3][5]
Inhibition of TGF-β1 LevelsMCP-1-Treated Mesangial Cells10 µMAbrogated the increase in TGF-β1 levels.[3][5]
Inhibition of Monocyte MigrationIn Vitro Boyden Chamber Assay>20 ng/mLSignificantly inhibited monocyte migration towards a CCL2 gradient.[9]
In Vivo Monocyte Recruitment BlockadeMouse Vaccination Model5 mg/kg, intraperitoneal injection every 6 hoursMaintained plasma concentrations >20 ng/mL, effectively blocking monocyte migration to lymph nodes. A single dose was found to be ineffective due to a short half-life of approximately 1 hour.[9][10]
Pain Threshold ModulationRat Model of Bone Cancer Pain3 g/L (intrathecal injection)Caused a progressive decrease in pain threshold at days 3-9, which increased after day 12.[3][5]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the CCL2-CCR2 signaling pathway, which is pivotal in mediating inflammatory responses through the recruitment of monocytes.

CCL2_CCR2_Pathway CCL2-CCR2 Signaling Pathway Inhibition by RS102895 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Pathway G_protein->MAPK Akt Akt Pathway G_protein->Akt IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_influx Calcium Influx IP3_DAG->Ca_influx Chemotaxis Chemotaxis & Migration Ca_influx->Chemotaxis MAPK->Chemotaxis Akt->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation RS102895 RS102895 RS102895->CCR2 Inhibits

Caption: Inhibition of the CCL2-CCR2 signaling cascade by RS102895.

Experimental Protocols

In Vitro Monocyte Migration Assay (Boyden Chamber)

This protocol is adapted from studies assessing the in vitro efficacy of RS102895 in blocking monocyte migration.[9]

Objective: To determine the effective concentration of this compound required to inhibit monocyte migration towards a CCL2 gradient.

Materials:

  • This compound

  • Monocytes (e.g., thioglycollate-elicited peritoneal macrophages or a monocytic cell line like THP-1)

  • Chemoattractant: Recombinant human CCL2 (MCP-1)

  • Boyden chambers (or similar transwell migration plates)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Cell stain for quantification (e.g., Calcein AM or DAPI)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest and wash monocytes.

    • Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in assay medium.

    • Incubate the monocyte suspension with the desired concentrations of RS102895 (e.g., 0, 10, 20, 50, 100 ng/mL) for 1 hour at 37°C.

  • Chemotaxis Assay:

    • Add assay medium containing the chemoattractant (CCL2, e.g., 10 ng/mL) to the lower wells of the Boyden chamber.

    • Add assay medium without chemoattractant to negative control wells.

    • Place the porous membrane inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension to the top of each insert.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • After incubation, remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Quantify the migrated cells by counting under a microscope or by measuring fluorescence intensity if a fluorescent stain was used.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of RS102895 relative to the untreated control.

    • Plot the results to determine the IC50 value for migration inhibition.

InVitro_Workflow In Vitro Monocyte Migration Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Harvest and prepare monocytes D Pre-incubate monocytes with RS102895 A->D B Prepare serial dilutions of RS102895 B->D C Prepare CCL2 chemoattractant solution E Add CCL2 to lower chamber C->E F Add treated cells to upper chamber D->F G Incubate for 2-4 hours F->G H Remove non-migrated cells G->H I Fix and stain migrated cells H->I J Quantify migrated cells I->J K Calculate % inhibition and IC50 J->K

Caption: Workflow for the in vitro monocyte migration assay.

In Vivo Dosing Protocol for Mouse Models

This protocol is based on an optimized dosing regimen to block monocyte recruitment in a mouse vaccination model.[9][10]

Objective: To achieve and maintain a therapeutic plasma concentration of RS102895 to effectively block monocyte migration in vivo.

Materials:

  • This compound

  • Vehicle for injection (e.g., sterile water or a formulation of DMSO, PEG300, Tween-80, and saline)[3][8]

  • Mice (strain as per experimental design)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to a final concentration suitable for a 5 mg/kg dose in a standard injection volume (e.g., 100 µL).

    • Ensure the solution is clear and free of precipitates. Sonication may be required.[3][8]

  • Dosing Regimen:

    • Administer the first dose of 5 mg/kg RS102895 via i.p. injection immediately prior to the experimental stimulus (e.g., vaccination or induction of inflammation).

    • Continue to administer 5 mg/kg of RS102895 every 6 hours for the desired duration of the experiment (e.g., 24 hours for a total of 5 treatments). This multi-dose schedule is critical due to the short plasma half-life of the compound (~1 hour).[9][10]

  • Pharmacokinetic Analysis (Optional but Recommended):

    • To confirm that the target plasma concentration (>20 ng/mL) is maintained, blood samples can be collected at various time points (e.g., immediately before the next dose) for analysis by mass spectrometry.[9]

  • Pharmacodynamic Analysis:

    • At the end of the treatment period, harvest tissues of interest (e.g., draining lymph nodes, site of inflammation).

    • Analyze the recruitment of monocytes/macrophages using techniques such as flow cytometry or immunohistochemistry.

InVivo_Workflow In Vivo Dosing and Analysis Workflow cluster_dosing Dosing Regimen (24h example) cluster_analysis Endpoint Analysis A Time 0h: Administer 5 mg/kg RS102895 + Experimental Stimulus B Time 6h: Administer 5 mg/kg RS102895 A->B C Time 12h: Administer 5 mg/kg RS102895 B->C D Time 18h: Administer 5 mg/kg RS102895 C->D E Time 24h: Euthanize and harvest tissues D->E F Process tissues for analysis (e.g., flow cytometry) E->F G Quantify monocyte recruitment F->G H Compare with vehicle control group G->H

Caption: Workflow for in vivo dosing and subsequent analysis.

Conclusion

This compound is a valuable tool for investigating the role of the CCL2-CCR2 axis in various physiological and pathological processes. The provided data and protocols offer a starting point for researchers to design and execute experiments effectively. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell types and experimental conditions. For in vivo studies, the multi-dosing regimen is crucial to overcome the compound's short half-life and achieve sustained target engagement.

References

Troubleshooting & Optimization

Technical Support Center: RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS102895 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[2][3]

Q2: What is the expected solubility of this compound in DMSO?

A2: The reported solubility in DMSO varies between different suppliers, but it is generally high. Reported concentrations range from 30 mg/mL to 175 mg/mL.[1][2][4] For specific batch information, it is always best to refer to the Certificate of Analysis provided by the supplier.

Q3: My this compound is not dissolving completely in DMSO, even at a concentration that is reported to be soluble. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C or up to 60°C.[2]

  • Sonication: Use an ultrasonic bath to aid dissolution.[2][4][5]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.

Q4: Can I dissolve this compound in aqueous buffers like PBS?

A4: this compound has very low solubility in water and aqueous buffers like PBS.[1][3] Direct dissolution in these solvents is not recommended. For experiments requiring an aqueous solution, it is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Be aware that precipitation may occur at higher concentrations. One supplier notes a solubility of 0.3 mg/mL in a 1:2 mixture of DMSO:PBS (pH 7.2).[1]

Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration in your aqueous medium may be above the solubility limit. Try using a more diluted solution.

  • Use a surfactant or co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and prevent precipitation.[2][3][5]

  • Stepwise dilution: Add the DMSO stock to the aqueous solution slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is clumpy or difficult to weigh. The compound may be hygroscopic.Store the compound in a desiccator. Handle it in a low-humidity environment if possible.
Incomplete dissolution in DMSO. Concentration is too high for the specific batch or the DMSO has absorbed water.Use fresh, anhydrous DMSO. Aid dissolution by gentle warming (37-60°C) and/or sonication.[2][4]
Precipitation occurs upon dilution into aqueous media. The final concentration exceeds the aqueous solubility limit.Decrease the final concentration. Add the DMSO stock to the aqueous solution slowly while vortexing. Consider using a formulation with co-solvents and/or surfactants for in vivo applications.[2][3][5]
Variability in experimental results. Inconsistent dissolution of the compound leading to inaccurate concentrations. The compound may have degraded.Ensure complete dissolution before use. Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C for long-term storage, protected from light.[2][3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Unexpected biological effects. Off-target activity of the compound.Be aware that RS102895 also inhibits α1A, α1D, and 5-HT1A receptors.[4] Design experiments with appropriate controls to account for potential off-target effects.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Source(s)
DMSO 30 - 17570.3 - 409.9[1][2][3][4][5]
DMF 2558.6[1]
Ethanol 2 - 504.7 - 117.1[1][2]
Water < 0.1 (insoluble)-[3]
DMSO:PBS (pH 7.2) (1:2) 0.30.7[1]

Molecular Weight of this compound: 426.86 g/mol [4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 21.34 mg of this compound powder.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly.

  • Aiding Dissolution: If necessary, gently warm the solution to 37°C and/or sonicate in an ultrasonic water bath until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2][3]

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol is adapted from formulations provided by suppliers for animal studies.[2][3][5]

  • Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution.

  • Prepare the vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Mixing Procedure (for 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 and mix until the solution is homogeneous. c. Add 450 µL of saline and vortex to obtain a clear solution.

  • Administration: It is recommended to prepare this working solution fresh on the day of the experiment.[3]

Visualizations

Signaling Pathway of CCR2 Antagonism by RS102895

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 (CCL2) MCP-1 (CCL2) CCR2 CCR2 Receptor MCP-1 (CCL2)->CCR2 Binds to Downstream Signaling Downstream Signaling (e.g., Ca2+ influx, Chemotaxis) CCR2->Downstream Signaling Activates RS102895 RS102895 RS102895->CCR2 Blocks

Caption: RS102895 blocks the binding of MCP-1 (CCL2) to the CCR2 receptor, inhibiting downstream signaling.

Experimental Workflow for Testing RS102895 Solubility

Solubility_Workflow start Start weigh Weigh RS102895 HCl start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution aid_dissolution Apply Heat (37-60°C) and/or Sonication check_dissolution->aid_dissolution No success Stock Solution Ready check_dissolution->success Yes aid_dissolution->vortex fail Re-evaluate Concentration or Solvent aid_dissolution->fail If still not dissolved

Caption: A stepwise workflow for dissolving this compound.

References

Off-target effects of RS102895 hydrochloride to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of RS102895 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Summary of On-Target and Off-Target Activities

RS102895 is a potent antagonist of the C-C chemokine receptor 2 (CCR2). However, it also exhibits inhibitory activity against other receptors, which is crucial to consider when designing experiments and interpreting data.[1][2][3][4][5]

TargetSpecies/SystemOn-Target/Off-TargetPotency (IC50)Reference
CCR2b Human recombinantOn-Target 360 nM [3][4][5]
CCR1Human recombinantOff-Target (low affinity)17.8 µM[3][4][5]
α1a Adrenergic ReceptorHumanOff-Target130 nM[1][2]
α1d Adrenergic ReceptorHumanOff-Target320 nM[1][2]
5-HT1a ReceptorRat brain cortexOff-Target470 nM[1][2]

Troubleshooting Guide

This guide addresses potential issues that may arise from the off-target effects of this compound.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cardiovascular effects (e.g., changes in blood pressure). Inhibition of α1a and α1d adrenergic receptors, which are involved in vasoconstriction.1. Monitor cardiovascular parameters in in vivo studies. 2. Use the lowest effective concentration of RS102895 to minimize off-target effects. 3. Consider using a more selective CCR2 antagonist if cardiovascular effects are a concern.
Anomalous neurological or behavioral observations in animal models. Inhibition of the 5-HT1a receptor, which plays a role in mood, anxiety, and cognition.1. Carefully observe and record any behavioral changes in animal subjects. 2. Include appropriate control groups to differentiate between on-target and off-target neurological effects. 3. If available, use a CCR2 antagonist with a different off-target profile for comparison.
Inconsistent results in chemotaxis assays. RS102895 also blocks MCP-1-stimulated calcium influx, a key step in chemotaxis.[3][4][5] The potency for inhibiting calcium influx (IC50 = 32 nM) is higher than for receptor binding.[3][4][5]1. Optimize the concentration of RS102895 for chemotaxis assays to ensure maximal CCR2 inhibition with minimal off-target impact. 2. Validate findings using alternative methods to measure cell migration.
Variability in monocyte recruitment inhibition in vivo. RS102895 has a short half-life of approximately one hour in vivo.[6][7]A single dose may be insufficient.[6][7] A multi-dose regimen (e.g., administration every 6 hours) may be necessary to maintain effective plasma concentrations for blocking monocyte migration.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound that I should be aware of?

A1: The primary documented off-target effects of this compound are the inhibition of human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a serotonin receptor.[1][2][3][4][5] The IC50 values for these off-target interactions are 130 nM (α1a), 320 nM (α1d), and 470 nM (5-HT1a), respectively.[1][2]

Q2: How does the off-target affinity of RS102895 for adrenergic and serotonin receptors compare to its on-target affinity for CCR2?

A2: RS102895 is more potent at its off-targets, the α1a and α1d adrenergic receptors (IC50 of 130 nM and 320 nM), than at its intended target, CCR2 (IC50 of 360 nM).[1][2][3][4][5] Its affinity for the 5-HT1a receptor (IC50 of 470 nM) is comparable to its on-target affinity.[1][2] This highlights the importance of careful dose selection and data interpretation.

Q3: Can the off-target effects of RS102895 influence my experimental results?

A3: Yes. The inhibition of α1a and α1d adrenergic receptors can lead to cardiovascular side effects, while interaction with the 5-HT1a receptor may produce neurological or behavioral changes in animal models. These effects should be carefully monitored and controlled for in your experiments.

Q4: What is the selectivity of RS102895 for CCR2 over CCR1?

A4: RS102895 is highly selective for CCR2 over CCR1. The IC50 for CCR1 is 17.8 µM, which is approximately 50-fold higher than its IC50 for CCR2 (360 nM).[3][4][5]

Q5: Are there any known effects of RS102895 on other cellular processes besides receptor antagonism?

A5: RS102895 has been shown to block MCP-1-stimulated calcium influx with an IC50 of 32 nM.[3][4][5] This is an important consideration for functional assays that rely on calcium signaling as a readout.

Experimental Protocols

The following are representative methodologies for assessing the on-target and off-target activities of this compound. These protocols are generalized and may require optimization for your specific experimental setup.

Radioligand Binding Assay for CCR2

This protocol is a general method to determine the binding affinity of RS102895 to the CCR2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human CCR2b receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1).

    • Add varying concentrations of this compound.

    • Incubate the plate to allow for competitive binding.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of RS102895.

    • Plot the percentage of specific binding against the log concentration of RS102895.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Representative Radioligand Binding Assay for α-Adrenergic and 5-HT1a Receptors

This protocol outlines a general procedure for evaluating the off-target binding of RS102895 to α-adrenergic and 5-HT1a receptors.

  • Membrane Preparation:

    • Use commercially available cell membranes from cell lines stably expressing the human α1a, α1d, or rat 5-HT1a receptors. Alternatively, prepare membranes from tissues known to express these receptors (e.g., rat brain cortex for 5-HT1a).

  • Binding Assay:

    • The assay procedure is similar to the CCR2 binding assay.

    • Use appropriate radioligands for each receptor:

      • α1a/α1d: [3H]-Prazosin

      • 5-HT1a: [3H]-8-OH-DPAT (agonist) or [3H]-MPPF (antagonist)

    • Incubate the membranes with the radioligand and a range of RS102895 concentrations.

    • Separate bound and free radioligand by filtration.

    • Quantify radioactivity.

  • Data Analysis:

    • Calculate IC50 values as described for the CCR2 binding assay.

Visualizations

Signaling Pathways

cluster_on_target On-Target Pathway: CCR2 Antagonism cluster_off_target Potential Off-Target Interference cluster_alpha1 α1-Adrenergic Pathway cluster_5ht1a 5-HT1a Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 G_protein Gαi Protein CCR2->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_influx Ca²⁺ Influx IP3_DAG->Ca_influx Chemotaxis Monocyte Chemotaxis Ca_influx->Chemotaxis RS102895_on RS102895 RS102895_on->CCR2 Norepinephrine Norepinephrine Alpha1 α1a / α1d Receptor Norepinephrine->Alpha1 Gq_protein Gαq Protein Alpha1->Gq_protein PLC_alpha Phospholipase C Gq_protein->PLC_alpha IP3_DAG_alpha IP3 & DAG PLC_alpha->IP3_DAG_alpha Ca_release Intracellular Ca²⁺ Release IP3_DAG_alpha->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction RS102895_off_a RS102895 RS102895_off_a->Alpha1 Serotonin Serotonin HT1A 5-HT1a Receptor Serotonin->HT1A Gi_protein_5ht Gαi Protein HT1A->Gi_protein_5ht AC Adenylyl Cyclase Gi_protein_5ht->AC cAMP ↓ cAMP AC->cAMP Neuronal_activity Modulation of Neuronal Activity cAMP->Neuronal_activity RS102895_off_s RS102895 RS102895_off_s->HT1A

Caption: On- and off-target signaling pathways of RS102895.

Experimental Workflow

start Start: Hypothesis of Off-Target Effects receptor_panel In Silico / Panel Screening (e.g., GPCR panel) start->receptor_panel binding_assay Radioligand Binding Assays (On-target and identified off-targets) receptor_panel->binding_assay functional_assay Functional Assays (e.g., Calcium flux, cAMP) binding_assay->functional_assay in_vivo In Vivo Studies (Monitor for off-target phenotypes) functional_assay->in_vivo data_analysis Data Analysis & Interpretation (Determine IC50, selectivity) in_vivo->data_analysis conclusion Conclusion: Characterize Off-Target Profile data_analysis->conclusion

Caption: Workflow for assessing off-target effects.

References

Technical Support Center: RS102895 Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro use of RS102895 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell-based assay?

A1: The optimal incubation time for this compound is assay-dependent. For initial experiments, a pre-incubation time of 30 to 60 minutes at 37°C is a reasonable starting point before the addition of a CCR2 ligand like CCL2. This allows for sufficient time for the antagonist to bind to the CCR2 receptors. For assays measuring downstream effects that take longer to manifest, such as changes in gene expression or cell viability, longer incubation periods of 24 to 72 hours may be necessary.

Q2: How do I determine the optimal concentration of this compound to use?

A2: The optimal concentration depends on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. This compound is a potent CCR2 antagonist with reported IC50 values in the nanomolar to low micromolar range for various functional assays like calcium influx and chemotaxis.[1][2][3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][3][4] It binds to the receptor, preventing the binding of its natural ligands, such as Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), and subsequently blocks the downstream signaling pathways that lead to cellular responses like chemotaxis, and inflammation.[4][5][6][7]

Q4: What are the known off-target effects of this compound?

A4: While RS102895 is highly selective for CCR2, some studies have shown that at higher concentrations, it can also inhibit other receptors, such as α1A, α1D, and 5-HT1A receptors.[1][3] It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects.[8][9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibition of CCL2-mediated response Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for effective receptor binding.Increase the pre-incubation time with this compound to 1-2 hours before adding the CCL2 ligand.
Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to block the CCR2 receptors effectively.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods.Assess the stability of the compound in your specific culture medium over the time course of your experiment. Consider refreshing the medium with a fresh inhibitor for long-term assays.[12]
Low CCR2 Expression: The cell line used may have low or no expression of the CCR2 receptor.Verify CCR2 expression in your cell line using techniques like flow cytometry, western blotting, or qPCR.
High background signal or variability in results DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.[8][9][10][11]Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
Compound Precipitation: The inhibitor may precipitate out of solution at the working concentration, especially in aqueous media.Visually inspect the media for any precipitation after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different solubilizing agent if compatible with your cells.
Inconsistent Cell Seeding or Handling: Uneven cell numbers or inconsistent pipetting can lead to high variability.Ensure proper cell counting and even seeding in multi-well plates. Use calibrated pipettes and consistent techniques for all additions.
Unexpected agonist-like effects Off-target Effects: At high concentrations, this compound may interact with other receptors, leading to unintended signaling.Use the lowest effective concentration of the inhibitor as determined by your dose-response curve to minimize off-target effects.
Contamination: Contamination of cell cultures or reagents can lead to unpredictable results.Maintain sterile techniques and regularly check cell cultures for any signs of contamination.

Experimental Protocols

Protocol 1: In Vitro Chemotaxis (Transwell) Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on CCL2-induced cell migration.

Materials:

  • Cells expressing CCR2 (e.g., THP-1 monocytes)

  • This compound

  • Recombinant human CCL2 (MCP-1)

  • Transwell inserts (with appropriate pore size for your cells, e.g., 5 µm for monocytes)

  • 24-well companion plates

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Assay buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)

  • Calcein-AM or other cell staining dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 60 minutes at 37°C.

  • Chemoattractant Preparation: Prepare dilutions of CCL2 in assay buffer. A typical concentration to induce chemotaxis is 10-100 ng/mL.

  • Assay Setup:

    • Add 600 µL of the CCL2 solution or assay buffer (as a negative control) to the lower wells of the 24-well companion plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal migration time should be determined empirically for your cell type.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • To quantify migrated cells, you can stain the cells that have migrated to the bottom of the insert or the cells in the lower chamber. For staining cells in the lower chamber, add Calcein-AM to the lower wells, incubate for 30-60 minutes at 37°C, and then read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Protocol 2: Calcium Mobilization Assay

This protocol measures the effect of this compound on CCL2-induced intracellular calcium flux.

Materials:

  • Cells expressing CCR2

  • This compound

  • Recombinant human CCL2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Inhibitor and Ligand Plate Preparation: Prepare a separate 96-well plate with this compound at 2x the final desired concentrations and a plate with CCL2 at 5x the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Establish a baseline fluorescence reading for about 20-30 seconds.

    • Add this compound or vehicle control to the wells and incubate for a desired pre-incubation time (e.g., 10-30 minutes) inside the reader if possible, or pre-incubate outside and then start the reading.

    • After the pre-incubation, add CCL2 to stimulate the cells and continue recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and determine the inhibitory effect of this compound.

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound in Various In Vitro Assays

Assay TypeRecommended Pre-incubation Time with RS102895Total Assay Duration
Chemotaxis (Transwell) 30 - 60 minutes2 - 6 hours
Calcium Mobilization 10 - 30 minutes5 - 10 minutes
Receptor Binding 60 - 120 minutes2 - 3 hours
Western Blot (Downstream Signaling) 15 - 60 minutes (for early signaling events)Varies (minutes to hours)
Cell Viability (e.g., MTT, CCK-8) 24 - 72 hours24 - 72 hours

Note: These are starting recommendations. Optimal times will vary depending on the specific cell line, experimental conditions, and the endpoint being measured.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds and Activates RS102895 RS102895 RS102895->CCR2 Binds and Inhibits G_protein Gαi/Gβγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38, JNK) G_protein->MAPK JAK JAK G_protein->JAK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Akt->Cellular_Response MAPK->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response

Caption: CCR2 signaling pathway and the inhibitory action of RS102895.

Experimental_Workflow_Optimization start Start: Define Experimental Goal dose_response 1. Dose-Response Curve (Determine IC50) start->dose_response time_course 2. Time-Course Experiment (Vary Pre-incubation Time) dose_response->time_course assay_validation 3. Assay Validation (Positive/Negative Controls) time_course->assay_validation data_analysis 4. Data Analysis & Interpretation assay_validation->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting Suboptimal Results end End: Optimized Protocol data_analysis->end Optimal Results troubleshooting->dose_response Re-optimize

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: RS102895 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RS102895 hydrochloride in cell culture, with a focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Its primary mechanism of action is to block the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2, thereby inhibiting downstream signaling pathways involved in inflammation and cell migration.

Q2: I am seeing significant cell death in my experiments with this compound. What is the known cytotoxicity of this compound?

A2: There is limited publicly available data specifically detailing the cytotoxic profile (e.g., IC50 for cytotoxicity) of this compound across various cell lines. Toxicity is highly dependent on the cell type, concentration, and exposure duration. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific experimental setup. The troubleshooting guides and experimental protocols below provide a framework for establishing these parameters.

Q3: What is a recommended starting concentration range for this compound in cell culture?

A3: Based on published efficacy studies, concentrations for inhibiting CCR2-mediated effects have been reported in the range of 20 ng/mL to 10 µM. However, the optimal concentration for your experiment should be determined empirically. We recommend performing a dose-response experiment starting with a broad range of concentrations to identify the lowest effective concentration with minimal impact on cell viability.

Q4: What is the recommended solvent for this compound and could it be the source of toxicity?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is critical to be aware that DMSO itself can be toxic to cells, especially at higher concentrations and with prolonged exposure.[3][4][5][6] It is best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments.[6]

Troubleshooting Guides

Here are some common issues encountered when working with this compound in cell culture and steps to resolve them.

Issue Potential Cause Troubleshooting Steps
High levels of cell death observed across all treated groups. 1. Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line. 2. Solvent toxicity: The final concentration of DMSO in your culture medium may be too high.[3][4][5][6] 3. Prolonged exposure: The incubation time with the compound may be too long.1. Perform a dose-response cytotoxicity assay: Use a wide range of concentrations to determine the IC50 for cytotoxicity (see Protocol 1). Select a concentration for your efficacy studies that is well below this value. 2. Check DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%, but not exceeding 0.5% for most cell lines).[6] Always include a DMSO-only vehicle control. 3. Optimize incubation time: Perform a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect.
Inconsistent results between experiments. 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inconsistent compound preparation: Errors in serial dilutions or stock solution preparation. 3. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. 3. Use low passage cells: Maintain a consistent and low passage number range for your cells.
Precipitate observed in the culture medium after adding this compound. 1. Limited solubility: The compound may be precipitating out of the aqueous culture medium. 2. High final concentration of the compound. 1. Ensure complete dissolution in DMSO first: Make sure the compound is fully dissolved in 100% DMSO before further dilution in culture medium. Gentle warming or sonication may aid dissolution. 2. Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit in your final culture conditions.
No biological effect observed. 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit CCR2 in your cell system. 2. Compound inactivity: The compound may have degraded due to improper storage. 3. Cell line does not express CCR2: The target receptor may not be present on your cells of interest.1. Increase the concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. 2. Verify compound integrity: Ensure the compound has been stored correctly (desiccate at room temperature). Purchase from a reputable source. 3. Confirm CCR2 expression: Verify that your cell line expresses CCR2 at the protein level (e.g., by flow cytometry or western blot).

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration
DMSO50-75 mM

Data compiled from multiple sources.[1][2]

Table 2: Example Dose-Response for Cytotoxicity Assay

Concentration of RS102895 (µM)% Cell Viability (e.g., via MTT Assay)
0 (Vehicle Control)100%
0.198%
195%
1085%
2560%
5030%
1005%

This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • This compound Treatment:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a "vehicle control" well that contains the highest concentration of DMSO used in the dilutions but no this compound.

    • Include a "no treatment" control well with only cells and medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.[7][8][9][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT reagent only) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.[1][11][12]

Materials:

  • Cells treated with this compound in a 96-well plate (as in Protocol 1)

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with the lysis buffer provided in the kit.

    • Background: Culture medium only.

  • Sample Collection:

    • After the desired incubation time with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer a small aliquot of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Prepare RS102895 Stock (in 100% DMSO) C Prepare Serial Dilutions of RS102895 in Medium A->C B Seed Cells in 96-well Plate D Add Compound to Cells (include vehicle control) B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform Viability Assay (e.g., MTT, LDH) E->F G Measure Absorbance/ Fluorescence F->G H Calculate % Viability/ Cytotoxicity G->H I Determine IC50 for Cytotoxicity H->I

Caption: Workflow for determining the cytotoxic potential of this compound.

Troubleshooting_Logic Start Unexpected Cell Death Observed Q1 Is final DMSO concentration <0.5%? Start->Q1 Sol1 Reduce DMSO concentration and re-run experiment Q1->Sol1 No Q2 Was a dose-response experiment performed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform dose-response to find non-toxic range Q2->Sol2 No Q3 Is the incubation time optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform time-course to find shortest effective time Q3->Sol3 No End Consider other factors: cell line sensitivity, compound stability Q3->End Yes A3_Yes Yes A3_No No Signaling_Pathway_Inhibition MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds Signaling Downstream Signaling (e.g., Ca2+ influx, MAPK activation) CCR2->Signaling Activates RS102895 RS102895 Hydrochloride RS102895->CCR2 Blocks Response Cellular Response (e.g., Migration, Inflammation) Signaling->Response Leads to

References

Troubleshooting RS102895 hydrochloride in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using RS102895 hydrochloride in in vivo efficacy studies. The information is designed to help identify and resolve common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not observing the expected in vivo efficacy with this compound. What are the most common reasons for treatment failure?

Lack of efficacy can stem from several factors throughout the experimental workflow. The most critical aspects to verify are the drug's formulation, its pharmacokinetic profile, the dosing regimen, and confirmation of target engagement. An antagonist's effect in vivo depends on achieving and maintaining sufficient concentration at the target site to block the intended biological pathway.

Below is a logical workflow to troubleshoot common issues.

start Start: No In Vivo Efficacy Observed check_formulation Is the formulation clear and freshly prepared before each dose? start->check_formulation check_dosing Are you using a multi-dose regimen (e.g., every 6 hours)? check_formulation->check_dosing Yes outcome_fail Consult Further Literature / Re-evaluate Experimental Design check_formulation->outcome_fail No. See Q2 on Formulation. check_pkpd Have you confirmed target engagement? (e.g., reduced monocyte infiltration, increased plasma CCL2) check_dosing->check_pkpd Yes check_dosing->outcome_fail No. See Q3 on Dosing. check_model Is the animal model appropriate and validated for CCR2-mediated pathology? check_pkpd->check_model Yes check_pkpd->outcome_fail No. See Q4 on Target Engagement. outcome_success Problem Likely Resolved check_model->outcome_success Yes check_model->outcome_fail No. Re-evaluate model suitability.

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Q2: How should I prepare this compound for in vivo administration? I'm observing precipitation in my formulation.

This compound is insoluble in water and requires a specific vehicle for proper dissolution.[1] Precipitation indicates poor solubility, which will lead to inconsistent dosing and reduced bioavailability. It is critical to prepare the working solution freshly on the day of use.[2]

Solubility Data

Solvent Solubility
DMSO Soluble to 50-75 mM.[3]
Ethanol 2 mg/mL.[4]
Water Insoluble.[1]

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL.[4] |

Recommended In Vivo Formulations

Protocol Vehicle Composition Max Solubility
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL.[2]

| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL.[2] |

Troubleshooting Steps:

  • Use Fresh Solvents: Ensure DMSO is not moisture-absorbing, as this can reduce solubility.[1]

  • Sequential Addition: Add each solvent component one by one as described in the protocols.[2]

  • Gentle Warming/Sonication: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[2]

  • Fresh Preparation: Always prepare the final working solution immediately before administration to prevent the compound from falling out of solution.[2]

Q3: What is the recommended dosing regimen for RS102895 in mice? A single daily dose is not effective in my model.

A single daily dose of RS102895 is often insufficient due to its very short plasma half-life.[5][6] Pharmacokinetic studies in mice have shown that after a single intraperitoneal (i.p.) injection, the compound has a half-life of approximately 1 hour and is no longer detectable in plasma by 9 hours.[5]

To maintain plasma concentrations sufficient to block monocyte migration, a multi-dose regimen is required.[5][6]

Pharmacokinetic & Dosing Summary (Mouse Model)

Parameter Value / Recommendation Reference
Route of Administration Intraperitoneal (i.p.) [5]
Plasma Half-life (t½) ~1 hour [5][6]
Single Dose Efficacy Inadequate to block monocyte recruitment over 24h. [5][6]
Effective Dosing Regimen 5 mg/kg administered every 6 hours. [5]

| Target Trough Concentration | ≥ 20 ng/mL in plasma. |[5][6] |

This frequent dosing schedule prevents complete clearance of the drug and maintains levels needed for continuous CCR2 inhibition.[5]

Q4: How can I confirm that RS102895 is engaging its target (CCR2) and demonstrating a pharmacodynamic effect in my animal model?

Confirming target engagement is crucial. This can be done by measuring the direct downstream biological effects of CCR2 antagonism.

  • Measure Monocyte/Macrophage Infiltration: The primary function of the CCL2-CCR2 axis is to recruit monocytes. A key pharmacodynamic endpoint is to quantify the reduction of inflammatory monocyte (e.g., Ly6Chi) or macrophage infiltration into the target tissue (e.g., lymph nodes, inflamed tissue, tumor) via flow cytometry or immunohistochemistry.[5][7]

  • Monitor Plasma CCL2 Levels: A well-documented phenomenon of in vivo CCR2 antagonism is a significant and dose-dependent increase in the plasma concentration of the CCR2 ligand, CCL2.[8] This occurs because the antagonist prevents CCR2-mediated internalization and clearance of CCL2 by cells like monocytes.[8] Measuring a rise in plasma CCL2 can serve as a valuable biomarker for target engagement.

cluster_0 Normal Condition cluster_1 With RS102895 Treatment CCL2_normal CCL2 Secreted Internalization CCL2 Binds CCR2 -> Internalization -> Low Plasma CCL2 CCL2_normal->Internalization Monocyte_normal Monocyte with CCR2 Monocyte_normal->Internalization CCL2_treated CCL2 Secreted Block RS102895 Blocks CCR2 -> No Internalization -> High Plasma CCL2 CCL2_treated->Block Monocyte_treated Monocyte with Blocked CCR2 Monocyte_treated->Block RS102895 RS102895 RS102895->Monocyte_treated start Study Start model 1. Select & Acclimate Animal Model start->model grouping 2. Randomize Animals into Treatment Groups model->grouping formulation 3. Prepare Fresh RS102895 Formulation (See Q2) grouping->formulation dosing 4. Administer Vehicle or RS102895 (e.g., 5 mg/kg, i.p., every 6h) formulation->dosing monitoring 5. Monitor Animal Health & Disease Progression dosing->monitoring collection 6. Collect Samples at Endpoint (Blood, Tissues) monitoring->collection analysis 7. Analyze Samples (Flow Cytometry, IHC, ELISA) collection->analysis end Study End analysis->end cluster_cell CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates RS102895 RS102895 Antagonist RS102895->CCR2 Blocks Signaling Downstream Signaling (Ca²+ Influx, PI3K/Akt) G_Protein->Signaling Response Cellular Response (Chemotaxis, Migration) Signaling->Response Monocyte Monocyte / Macrophage

References

Technical Support Center: RS102895 Hydrochloride Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with RS102895 hydrochloride, a potent C-C chemokine receptor type 2 (CCR2) antagonist known for its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it impact my experimental design?

A1: this compound has a short half-life of approximately 1 hour in mice following intraperitoneal (i.p.) administration.[1] By 9 hours after a single injection, the compound is often no longer detectable in plasma.[1] This rapid clearance is a critical factor to consider in your experimental design. For in vivo studies, a single dose is often insufficient to maintain a therapeutic concentration and effectively block monocyte recruitment.[1] Therefore, a multi-dose regimen is typically required to achieve sustained target engagement.

Q2: What is a recommended in vivo dosing regimen for this compound in mice?

A2: Based on pharmacokinetic and pharmacodynamic studies, a multi-dose regimen of 5 mg/kg administered intraperitoneally (i.p.) every 6 hours has been shown to be effective in mice.[1] This dosing schedule maintains plasma concentrations of RS102895 at or above 20 ng/mL, a level sufficient to block monocyte migration to lymph nodes.[1]

Q3: What are the primary off-target effects of RS102895?

A3: Besides its potent antagonism of CCR2 (IC50 of 360 nM), RS102895 has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[2][3] It shows no significant effect on CCR1.[2][3] Researchers should be aware of these potential off-target activities when interpreting experimental results.

Q4: Can RS102895 be used for in vitro studies? What are some relevant assays?

A4: Yes, RS102895 is widely used in in vitro studies to investigate the role of the CCL2/CCR2 signaling axis. Relevant assays include:

  • Chemotaxis Assays: To measure the inhibition of monocyte/macrophage migration towards a CCL2 gradient.

  • Calcium Influx Assays: To assess the blockade of CCL2-stimulated intracellular calcium mobilization.

  • Radioligand Binding Assays: To determine the binding affinity of RS102895 to the CCR2 receptor.

Troubleshooting Guides

In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Low or no efficacy despite multi-dosing 1. Inadequate drug exposure: The formulation may not be optimal, leading to poor bioavailability. Even with frequent dosing, plasma concentrations may not reach the therapeutic threshold. 2. Timing of administration: The dosing schedule may not align with the peak of the inflammatory response or disease progression in your model. 3. Animal model suitability: The chosen animal model may have a disease mechanism that is not primarily driven by the CCL2/CCR2 axis.1. Optimize formulation: Ensure complete dissolution of this compound. Consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral gavage, or 10% DMSO in corn oil for i.p. injection. Prepare fresh daily. 2. Adjust dosing schedule: Conduct a pilot study to determine the optimal timing of administration relative to the disease induction or inflammatory stimulus. 3. Re-evaluate animal model: Confirm the role of CCR2 in your specific disease model through literature review or preliminary experiments with CCR2 knockout animals.
High variability in animal responses 1. Inconsistent formulation: Precipitation or non-homogeneity of the dosing solution can lead to variable dosing between animals. 2. Inaccurate dosing: Variations in injection volume or technique can contribute to variability. 3. Biological variability: Inherent differences in metabolism and response among individual animals.1. Ensure formulation consistency: Prepare the dosing solution fresh each day and ensure it is a clear solution before administration. If precipitation occurs, gentle warming and sonication may help.[3] 2. Standardize dosing technique: Use calibrated equipment and ensure consistent administration technique by all personnel. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
Precipitation of compound during formulation 1. Poor solubility: this compound has limited aqueous solubility. 2. Incorrect solvent order: The order of adding co-solvents can affect the final solubility.1. Use a co-solvent system: For a stock solution, dissolve this compound in DMSO. For the final dosing solution, slowly add the DMSO stock to the vehicle (e.g., PEG300/Tween-80/saline or corn oil) while vortexing.[3] 2. Follow a specific protocol: For example, add DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline.[3]
In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values in chemotaxis assay 1. Cell health: Cells that are not in a healthy, logarithmic growth phase will not migrate optimally. 2. Ligand (CCL2) activity: The chemoattractant may have degraded or is being used at a sub-optimal concentration. 3. Assay setup: Bubbles in the wells of the chemotaxis plate can interfere with cell migration.1. Ensure optimal cell conditions: Use cells with high viability and at the correct density. Starve cells in serum-free media for 18-24 hours before the assay. 2. Validate CCL2: Use a fresh aliquot of CCL2 and perform a dose-response curve to determine the optimal concentration for inducing migration. 3. Careful plate loading: Pipette solutions gently to avoid introducing bubbles.
High background in functional assays 1. Non-specific binding: The compound may be binding to other components in the assay medium or to the plate itself. 2. Cell activation: Cells may be activated by handling or other stimuli, leading to a high baseline signal.1. Include appropriate controls: Use a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells. 2. Gentle cell handling: Handle cells gently during harvesting and plating to minimize mechanical stress.
No inhibition of chemotaxis observed 1. Compound inactivity: The compound may have degraded. 2. Incorrect concentration range: The concentrations of RS102895 used may be too low to inhibit the potent chemotactic effect of CCL2.1. Use fresh compound: Prepare fresh stock solutions of this compound from a new aliquot. 2. Broaden concentration range: Test a wider range of concentrations, from nanomolar to micromolar, to determine the inhibitory range.

Data Presentation

In Vitro Activity of RS102895
Assay TypeCell Line/SystemLigandIC50Reference
CCR2b BindingHuman recombinant CCR2bMCP-1360 nM[3][4][5]
CCR1 BindingHuman recombinant CCR1MIP-1α17.8 µM[5]
Calcium InfluxCRL-1657 cells (expressing human CCR2b)MCP-132 nM
ChemotaxisTHP-1 cellsMCP-11.7 µM[4]
Pharmacokinetic Parameters of RS102895 in Mice
ParameterRouteDoseValueReference
Half-life (t½)i.p.5 mg/kg~1 hour[1]
Target Trough Concentrationi.p. (multi-dose)5 mg/kg every 6h>20 ng/mL[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol is designed to assess the pharmacokinetic profile of this compound after a single intraperitoneal injection.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Compound Preparation:

    • Prepare a 5 mg/mL stock solution of this compound in sterile water for injection.

    • On the day of the experiment, dilute the stock solution with sterile water to the final dosing concentration of 0.5 mg/mL for a 5 mg/kg dose in a 100 µL injection volume.

  • Dosing:

    • Administer a single 5 mg/kg dose of this compound via intraperitoneal (i.p.) injection.

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein sampling at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of RS102895 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In Vitro Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the inhibitory effect of RS102895 on CCL2-induced monocyte chemotaxis.

  • Cell Culture:

    • Culture THP-1 cells (a human monocytic cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Preparation:

    • Starve THP-1 cells in serum-free RPMI-1640 for 18-24 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640.

    • Pre-incubate the THP-1 cell suspension with various concentrations of RS102895 or vehicle (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Use a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.

    • Add 150 µL of serum-free RPMI-1640 containing human CCL2 (e.g., 50 ng/mL, to be optimized) to the lower wells of the chamber. Use serum-free medium without CCL2 as a negative control.

    • Place the membrane over the lower wells.

    • Add 50 µL of the pre-incubated cell suspension to the top of each well on the membrane.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with a Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye-based method for quantification with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of RS102895 compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gi/o Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis / Cell Migration Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Activates Akt->Chemotaxis MAPK->Chemotaxis RS102895 RS102895 RS102895->CCR2 Blocks

Caption: Simplified signaling pathway of the CCL2/CCR2 axis and the inhibitory action of RS102895.

Experimental_Workflow_InVivo In Vivo Experimental Workflow for a Short Half-Life Compound cluster_prep Preparation cluster_sampling Pharmacokinetic Sampling cluster_pd Pharmacodynamic Assessment Formulation Compound Formulation (e.g., in water or co-solvent) Dose1 Dose 1 (Time 0) Formulation->Dose1 Dose2 Dose 2 (e.g., 6h) PK_Sample1 Blood Sample 1 (e.g., 0.25h) Dose1->PK_Sample1 PK_Sample2 Blood Sample 2 (e.g., 1h) Dose1->PK_Sample2 PK_Sample_n ...subsequent samples Dose1->PK_Sample_n Dose3 Dose 3 (e.g., 12h) Dose4 Dose 4 (e.g., 18h) PD_Endpoint Endpoint Measurement (e.g., monocyte infiltration at 24h) Dose4->PD_Endpoint

Caption: Experimental workflow for an in vivo study with a short half-life compound like RS102895.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent In Vivo Results Start Inconsistent In Vivo Results Check_Formulation Is the formulation clear and prepared fresh? Start->Check_Formulation Check_Dosing Is the dosing regimen and technique consistent? Check_Formulation->Check_Dosing Yes Fix_Formulation Optimize formulation (co-solvents, sonication) Check_Formulation->Fix_Formulation No Check_PK Are plasma concentrations at the target level? Check_Dosing->Check_PK Yes Standardize_Dosing Standardize dosing procedure Check_Dosing->Standardize_Dosing No Check_Model Is the animal model appropriate? Check_PK->Check_Model Yes Adjust_Dose Adjust dose or frequency Check_PK->Adjust_Dose No Reevaluate_Model Re-evaluate the disease model Check_Model->Reevaluate_Model No Success Consistent Results Check_Model->Success Yes Fix_Formulation->Check_Formulation Standardize_Dosing->Check_Dosing Adjust_Dose->Check_PK Reevaluate_Model->Start

Caption: A logical troubleshooting workflow for addressing inconsistent in vivo experimental results.

References

Preventing precipitation of RS102895 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RS102895 hydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective and potent antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by blocking the binding of the chemokine ligand CCL2 (also known as MCP-1) to the CCR2 receptor, thereby inhibiting downstream signaling pathways involved in monocyte chemotaxis and inflammation.[1][4] It has been used in research to study the role of the CCL2-CCR2 axis in various pathological conditions, including inflammation, neuropathic pain, and cancer.[1][2][4]

Q2: What are the known solubility properties of this compound?

A2: this compound is a crystalline solid that exhibits high solubility in organic solvents like DMSO and DMF, but has limited solubility in aqueous solutions, including phosphate-buffered saline (PBS) and cell culture media.[5] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it to the final concentration in your aqueous experimental medium.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for poorly water-soluble compounds. This "crashing out" occurs because the concentration of the compound in the final medium exceeds its aqueous solubility limit. Several factors can contribute to this:

  • High Final Concentration: The desired experimental concentration may be higher than the maximum solubility of this compound in the specific medium.

  • Solvent Shock: Rapidly adding the concentrated DMSO stock to the aqueous medium can create localized areas of high concentration, causing the compound to precipitate before it can disperse.

  • pH Shift: RS102895 is a hydrochloride salt. When the acidic salt solution is diluted into a neutral or slightly basic buffered medium (typically pH 7.2-7.4), the equilibrium can shift, forming the less soluble free base, which then precipitates.[6]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the compound's solubility.[7]

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare a high-concentration stock solution, typically in the range of 25-75 mM in 100% DMSO.[1] Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3] When stored properly, the solution in DMSO should be stable for several months.[3][8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO75 mM[1]~32.01 mg/mLRecommended primary solvent for stock solutions. Sonication or warming may be required.[8][9]
DMF~58.6 mM25 mg/mL[5]
Ethanol~4.7 mM2 mg/mL[5]
DMSO:PBS (pH 7.2) (1:2)~0.7 mM0.3 mg/mL[5]Illustrates the significant drop in solubility in aqueous buffer.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4.69 mM[9]2 mg/mL[9]A common formulation for in vivo studies.[9]

Data compiled from multiple suppliers and may vary slightly between batches. Molecular Weight used for conversion: 426.86 g/mol .[1][8]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.

Problem 1: Precipitation occurs immediately upon dilution into the final medium.

Potential Cause Recommended Solution
Final concentration exceeds aqueous solubility. 1. Verify Solubility Limit: Check the maximum achievable concentration in your specific medium. Often, the effective concentration for CCR2 antagonism is in the nanomolar to low micromolar range (IC50 ~360 nM), which should be achievable.[2][4] 2. Lower Final Concentration: If experimentally viable, reduce the final working concentration of the compound.
Improper Dilution Technique ("Solvent Shock"). 1. Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound. 2. Use Serial Dilutions: Do not add the high-concentration DMSO stock directly to the final volume. Perform one or more intermediate dilution steps in pre-warmed media. (See Protocol below). 3. Add Drop-wise with Mixing: Add the final, diluted RS102895 solution to the bulk medium slowly, drop-by-drop, while gently swirling or vortexing the medium to ensure rapid and even dispersion.
High Percentage of Organic Solvent. 1. Minimize Solvent Volume: Prepare a more concentrated stock solution (e.g., 50-75 mM in DMSO) to minimize the volume of solvent added to the culture. 2. Check Solvent Tolerance: Ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.5%.

Problem 2: Precipitation occurs over time during incubation (e.g., hours to days).

Potential Cause Recommended Solution
Compound Instability at 37°C. 1. Refresh Media: For long-term experiments, consider replacing the media with freshly prepared compound every 24-48 hours.
Evaporation of Media. 1. Maintain Humidity: Ensure the incubator has adequate humidity to prevent media evaporation, which would increase the compound's effective concentration.[7]
pH Instability. 1. Monitor Incubator CO₂: Ensure that the incubator's CO₂ levels are stable to maintain the physiological pH of the bicarbonate-buffered medium.[6] Fluctuations in pH can alter the compound's solubility.
Interaction with Serum Proteins. 1. Use Serum (if possible): If your experimental design allows, the presence of serum (e.g., 10% FBS) can help stabilize hydrophobic compounds and prevent precipitation.[6] 2. Consider Serum-Free Additives: If working in serum-free conditions, specialized supplements may be required to enhance compound stability.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 5 mg of this compound powder (Formula Weight: 426.86 g/mol ).

  • Calculate Solvent Volume:

    • Volume (L) = Mass (g) / [Concentration (mol/L) * FW ( g/mol )]

    • Volume (µL) = [5 mg / (426.86 g/mol )] / (50 mmol/L) * 1,000,000 µL/L = 234.3 µL

  • Dissolution: Add 234.3 µL of high-purity, sterile DMSO to the vial containing the powder.

  • Ensure Complete Solubilization: Vortex vigorously. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure the compound is fully dissolved.[9]

  • Storage: Dispense into small, single-use aliquots and store at -20°C or -80°C, protected from light.[2][3]

Protocol 2: Dilution of Stock Solution into Cell Culture Medium (Example for 10 µM Final)
  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Intermediate Dilution:

    • Prepare an intermediate dilution of 1 mM by adding 2 µL of the 50 mM stock solution to 98 µL of pre-warmed medium. Mix thoroughly by pipetting.

  • Final Dilution:

    • Add the 1 mM intermediate solution to the final volume of pre-warmed culture medium. For a 10 µM final concentration in 10 mL of media, add 100 µL of the 1 mM solution.

    • Crucially, add the 100 µL drop-wise to the 10 mL of media while gently swirling the flask or plate to facilitate immediate dispersion.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

CCR2_Signaling_Pathway Figure 1. Inhibition of CCL2/CCR2 Signaling by RS102895 CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds Signaling Downstream Signaling (Ca2+ influx, etc.) CCR2->Signaling Activates RS102895 RS102895 RS102895->CCR2 Blocks Response Cellular Response (Monocyte Chemotaxis) Signaling->Response Leads to

Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.

Solubilization_Workflow Figure 2. Recommended Workflow for Preparing Working Solutions start Start: RS102895 HCl Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add 100% DMSO (e.g., to 50 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve stock 4. Aliquot & Store Stock (-20°C / -80°C) dissolve->stock warm_media 5. Pre-warm Aqueous Medium (37°C) stock->warm_media intermediate 6. Prepare Intermediate Dilution in pre-warmed medium warm_media->intermediate final_dilution 7. Add to Bulk Medium (Drop-wise with mixing) intermediate->final_dilution end Final Working Solution (e.g., 10 µM in <0.5% DMSO) final_dilution->end

Caption: Workflow for preparing this compound working solutions.

Troubleshooting_Flowchart Figure 3. Troubleshooting Precipitation of RS102895 HCl start Precipitate Observed in Media q1 When did it occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time Over time during incubation q1->over_time Over Time cause_immediate Potential Causes: - Concentration > Solubility - Improper Dilution - High % DMSO immediate->cause_immediate solution_immediate Solutions: 1. Lower final concentration. 2. Use serial dilutions. 3. Add drop-wise with mixing. 4. Increase stock concentration. cause_immediate->solution_immediate cause_over_time Potential Causes: - Media Evaporation - pH Instability - Compound Degradation over_time->cause_over_time solution_over_time Solutions: 1. Check incubator humidity. 2. Verify CO2 levels. 3. Refresh media periodically. 4. Use serum if possible. cause_over_time->solution_over_time

Caption: A logical flowchart for troubleshooting precipitation issues.

References

Navigating RS102895 Hydrochloride Administration in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of RS102895 hydrochloride in various animal models. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to streamline your research and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

For initial studies in mice, a dose of 5 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in blocking inflammatory monocyte recruitment.[1] However, due to the compound's short half-life, a single dose is often insufficient to maintain a therapeutic effect.

Q2: What is the pharmacokinetic profile of this compound in mice?

Pharmacokinetic analyses in mice have revealed a short plasma half-life of approximately one hour following intraperitoneal administration.[1] By 9 hours post-injection, the compound is no longer detectable in plasma.[1] This necessitates a multi-dosing regimen for sustained target engagement.

Q3: How can I maintain effective plasma concentrations of this compound in mice?

To counteract the short half-life, a repeated dosing schedule is crucial. Administration of 5 mg/kg every 6 hours has been demonstrated to maintain plasma concentrations at or above 20 ng/mL, which is effective in blocking monocyte migration.[1]

Q4: Can this compound be administered to rats?

Yes, RS102895 has been used in rat models. For instance, in a rat model of bone cancer pain, intrathecal administration of a 3 g/L solution of RS102895 has been shown to have analgesic effects.[2][3]

Q5: Is this compound orally bioavailable?

Q6: Are there any known off-target effects of RS102895?

Besides its potent antagonism of CCR2, RS102895 has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[2] It shows no effect on CCR1.[2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Lack of efficacy with a single dose Short half-life of the compound leading to rapid clearance from plasma.[1]Implement a multi-dosing regimen. For mice, a 5 mg/kg i.p. dose every 6 hours has been shown to be effective.[1]
Precipitation of the compound during formulation Poor solubility in the chosen vehicle.This compound is soluble in DMSO.[2] For in vivo administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Prepare the solution by adding each solvent sequentially and use heat or sonication if precipitation occurs.[2]
Variability in experimental results Inconsistent dosing schedule or administration technique. Differences in animal strain, age, or disease model severity.Strictly adhere to the dosing schedule and ensure proper training in the chosen administration technique. Standardize all experimental parameters and animal characteristics.
Difficulty with intravenous administration in mice Small size of tail veins.Use a warming device to dilate the tail veins. A 27-30 gauge needle is recommended. Ensure the needle bevel is facing up and insert at a shallow angle.

Quantitative Data Summary

The following table summarizes the reported dosages and pharmacokinetic parameters of this compound in different animal models.

Animal ModelAdministration RouteDoseDosing RegimenKey Pharmacokinetic ParameterEfficacy/ObservationReference
MouseIntraperitoneal (i.p.)5 mg/kgSingle dose-Ineffective at blocking monocyte recruitment over 24 hours.[1]
MouseIntraperitoneal (i.p.)5 mg/kgEvery 6 hours (4 treatments)Plasma half-life: ~1 hour. Trough concentration >20 ng/mL.Effectively blocked inflammatory monocyte recruitment.[1]
RatIntrathecal3 g/L (10 µL injection)Daily for 12 daysNot ReportedDecreased pain threshold in a bone cancer pain model.[2][3]

Detailed Experimental Protocols

Intraperitoneal (i.p.) Administration in Mice

This protocol is adapted from a study investigating the role of CCR2 in vaccine immunity.[1]

1. Preparation of Dosing Solution:

  • Prepare a stock solution of this compound in DMSO.

  • For a final dosing solution, dilute the stock in a vehicle such as sterile saline or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve the desired final concentration for a 5 mg/kg dose.[2] The injection volume should typically be 100 µL for a 20-25g mouse.

2. Animal Restraint:

  • Restrain the mouse by gently grasping the scruff of the neck.

  • Turn the mouse over to expose the abdomen.

3. Injection Procedure:

  • Use a 25-27 gauge needle.

  • Insert the needle into the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the solution smoothly.

4. Dosing Regimen:

  • For sustained effect, administer the 5 mg/kg dose every 6 hours.[1]

Intrathecal Administration in Rats

This protocol is based on a study of bone cancer pain in rats.[3]

1. Preparation of Dosing Solution:

  • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline) to a concentration of 3 g/L.[3]

2. Animal Anesthesia and Positioning:

  • Anesthetize the rat according to an IACUC-approved protocol.

  • Place the rat in a stereotaxic frame or position it to flex the lumbar spine.

3. Injection Procedure:

  • Identify the injection site, typically between the L5 and L6 vertebrae.

  • Use a microsyringe with a 30-gauge needle.

  • Insert the needle into the intrathecal space. A tail-flick response is often indicative of correct placement.

  • Infuse 10 µL of the solution slowly.

4. Post-Procedure Care:

  • Monitor the animal until it has fully recovered from anesthesia.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

G cluster_0 CCL2/CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) (Chemokine Ligand) CCR2 CCR2 (G-protein coupled receptor) CCL2->CCR2 Binds to G_protein G-protein activation CCR2->G_protein Activates RS102895 This compound (CCR2 Antagonist) RS102895->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream Cell_Migration Monocyte/Macrophage Chemotaxis & Recruitment Downstream->Cell_Migration Leads to

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow for In Vivo Efficacy Testing Animal_Model 1. Animal Model Induction (e.g., Inflammation, Pain) Dosing_Prep 2. Preparation of RS102895 Solution Animal_Model->Dosing_Prep Administration 3. Compound Administration (e.g., i.p., intrathecal) Dosing_Prep->Administration Monitoring 4. Monitoring & Endpoint Analysis (e.g., Behavioral tests, Tissue collection) Administration->Monitoring Data_Analysis 5. Data Analysis & Interpretation Monitoring->Data_Analysis

Caption: A generalized experimental workflow for RS102895.

References

Validation & Comparative

A Comparative Guide to CCR2 Inhibitors: RS102895 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory and fibrotic diseases, as well as in oncology. Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis. Consequently, the development of CCR2 inhibitors is an area of intense research. This guide provides a comparative overview of RS102895 hydrochloride against other notable CCR2 inhibitors, including INCB3344, PF-04634817, and propagermanium, supported by available experimental data.

Introduction to CCR2 Inhibition

The CCL2-CCR2 signaling axis is a key driver of monocytic cell migration. Upon CCL2 binding, CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, making CCR2 an attractive target for therapeutic intervention. CCR2 antagonists aim to block this interaction, thereby mitigating the inflammatory response.

In Vitro Potency and Selectivity

The efficacy of a CCR2 inhibitor is initially assessed through in vitro assays that measure its binding affinity to the receptor and its ability to block downstream functional responses, such as calcium mobilization and cell migration (chemotaxis).

Comparative In Vitro Activity of CCR2 Inhibitors
InhibitorAssay TypeSpeciesCell Line/SystemIC50 (nM)Selectivity Highlights
This compound Radioligand BindingHumanRecombinant CCR2b360[1][2][3]Selective for CCR2 over CCR1 (IC50 > 17.8 µM)[1][2][3]. Also shows activity at α1A, α1D, and 5-HT1A receptors[2].
Calcium InfluxHumanNot Specified32 (vs. MCP-1)[2]-
ChemotaxisHumanTHP-11700[4]-
INCB3344 Radioligand BindingHuman-5.1[1][3]>100-fold selective for CCR2 over other chemokine receptors, ion channels, and GPCRs[3].
Radioligand BindingMouseWEHI-274.19.5[1][3][5]>100-fold selective for murine CCR2 over murine CCR1 and CCR5[3].
ChemotaxisHuman-3.8[1][3]-
ChemotaxisMouse-7.8[1][3]-
PF-04634817 Radioligand BindingRat-20.8[6]Dual CCR2/CCR5 antagonist. Less potent at rodent CCR5 (IC50 = 470 nM)[6].
Propagermanium Not applicable---Unique mechanism of action; does not directly bind to the ligand-binding site but interferes with CCR2 function by targeting associated glycosylphosphatidylinositol (GPI)-anchored proteins[7].

Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Pharmacokinetic Profiles

The in vivo performance of a drug is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Comparative Pharmacokinetic Parameters
InhibitorSpeciesAdministrationKey Findings
This compound MouseIntraperitonealShort half-life of approximately 1 hour. Repeated dosing (e.g., every 6 hours) is required to maintain effective plasma concentrations[7][8].
INCB3344 MouseOralGood oral bioavailability (47%) and systemic exposure[3].
PF-04634817 HumanOralGenerally well-tolerated in clinical trials[9][10].
Propagermanium HumanOralApproximately 30% oral absorption with rapid urinary excretion in a largely unmetabolized state.

In Vivo Efficacy

The ultimate test of a CCR2 inhibitor's potential is its ability to modulate disease in relevant animal models and, eventually, in human clinical trials.

  • This compound: In vivo studies in mice have shown that appropriate dosing of RS102895 can effectively block monocyte migration and enhance vaccine immunity[8].

  • INCB3344: This inhibitor has demonstrated efficacy in rodent models of inflammatory diseases, including delayed-type hypersensitivity, by dose-dependently inhibiting macrophage influx[3].

  • PF-04634817: While showing a good safety profile, clinical development for diabetic nephropathy was discontinued due to modest efficacy[9][10].

  • Propagermanium: Preclinical studies have indicated its effectiveness in reducing inflammation and fibrosis in models of myocardial infarction and cerebral ischemia/reperfusion injury[11][12]. Clinical trials in cancer patients have suggested a potential to prolong survival[7].

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors operate, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi/Gβγ CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Migration Cell Migration PKC->Cell_Migration Akt Akt PI3K->Akt Akt->Cell_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Migration Gene_Expression Gene Expression ERK->Gene_Expression

Caption: Simplified CCR2 signaling cascade upon ligand binding.

Experimental_Workflow Workflow for CCR2 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Functional_Assay Chemotaxis Assay (Determine functional IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen PK_Study Pharmacokinetic Study (Determine t½, Cmax, Bioavailability) Selectivity_Screen->PK_Study Efficacy_Model Disease Model Efficacy (e.g., Inflammation, Oncology) PK_Study->Efficacy_Model

Caption: General workflow for preclinical evaluation of CCR2 inhibitors.

Experimental Protocols

CCR2 Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1, WEHI-274.1, or transfected HEK293 cells).

    • Radioligand: Typically 125I-labeled CCL2.

    • Test Compound: The CCR2 inhibitor being evaluated (e.g., this compound).

    • Assay Buffer: Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Wash Buffer: Cold assay buffer.

    • Filtration Plate: 96-well filter plate.

    • Scintillation Counter.

  • Procedure:

    • Cell Preparation: Prepare cell membranes or whole cells expressing CCR2.

    • Assay Setup: In a 96-well plate, add the radioligand, varying concentrations of the test compound, and the cell preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled CCL2).

    • Incubation: Incubate the plate to allow binding to reach equilibrium.

    • Filtration: Transfer the contents to a filter plate and wash to separate bound from free radioligand.

    • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.

In Vitro Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

  • Materials:

    • Cells: CCR2-expressing cells capable of chemotaxis (e.g., THP-1 monocytes or primary monocytes).

    • Chemoattractant: Recombinant CCL2.

    • Test Compound: The CCR2 inhibitor.

    • Assay Medium: Appropriate cell culture medium.

    • Transwell Inserts: Inserts with a porous membrane (e.g., 5 µm pores).

    • Detection Reagent: A method to quantify migrated cells (e.g., Calcein-AM staining or cell counting).

  • Procedure:

    • Assay Setup: Add assay medium containing CCL2 to the lower wells of a multi-well plate.

    • Cell Preparation: Resuspend cells in assay medium and pre-incubate with various concentrations of the test compound.

    • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

    • Incubation: Incubate the plate to allow for cell migration through the porous membrane towards the CCL2 gradient.

    • Quantification: Quantify the number of cells that have migrated to the lower chamber.

    • Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the IC50 value for chemotaxis inhibition.

Conclusion

The landscape of CCR2 inhibitors is diverse, with compounds like this compound, INCB3344, PF-04634817, and propagermanium each exhibiting distinct profiles. INCB3344 stands out for its high potency in both binding and functional assays across multiple species and its favorable oral bioavailability. This compound is a selective CCR2 antagonist, though its short in vivo half-life necessitates specific dosing strategies. PF-04634817, a dual CCR2/CCR5 antagonist, has shown limited clinical efficacy in diabetic nephropathy. Propagermanium offers a unique mechanism of action, providing an alternative approach to CCR2 pathway modulation.

The selection of an appropriate CCR2 inhibitor for research or therapeutic development will depend on the specific context, including the target disease, desired pharmacokinetic profile, and selectivity requirements. The data and protocols presented in this guide offer a foundation for making informed decisions in the pursuit of novel therapies targeting the CCL2-CCR2 axis. Direct head-to-head comparative studies are needed for a more definitive assessment of the relative merits of these promising compounds.

References

Validating CCR2 Inhibition: A Comparative Guide to RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of RS102895 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 a compelling therapeutic target.

This document details the mechanism of action of this compound, presents supporting experimental data for its inhibitory activity, and compares its performance with other known CCR2 inhibitors. Detailed protocols for key validation assays are also provided to enable researchers to independently assess the efficacy of this and other CCR2 antagonists.

The CCR2 Signaling Pathway and the Mechanism of Action of this compound

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2, initiates a signaling cascade crucial for monocytic cell migration and inflammatory responses. As illustrated in the pathway diagram below, this activation leads to the dissociation of G-protein subunits, triggering downstream effectors that result in chemotaxis, calcium mobilization, and the activation of pro-inflammatory transcription factors.

This compound acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of CCL2 and subsequently blocks the initiation of the downstream signaling cascade. This inhibitory action effectively abrogates the recruitment of CCR2-expressing cells, thereby mitigating the inflammatory response.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates RS102895 RS102895 hydrochloride RS102895->CCR2 Binds & Inhibits G_Protein Gαi/o Gβγ CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Stores IP3->Ca_ER Opens Channels Ca_Mobilization Increased Intracellular Ca2+ Ca_ER->Ca_Mobilization Chemotaxis Chemotaxis & Cell Migration Ca_Mobilization->Chemotaxis Leads to PI3K_Akt->Chemotaxis Promotes

Figure 1. Simplified CCR2 Signaling Pathway and Inhibition by this compound.

Performance Data: this compound in CCR2 Inhibition Assays

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key performance indicators, demonstrating its efficacy and selectivity for CCR2 over the related CCR1 receptor.

Assay TypeLigand/StimulantCell Line/SystemIC50Reference
Radioligand BindingMCP-1Human recombinant CCR2b360 nM[1][2][3][4][5]
Radioligand BindingMIP-1αHuman recombinant CCR117.8 µM[1][2][3][5]
Calcium MobilizationMCP-1---32 nM[1][2][3][5]
Calcium MobilizationMCP-3---130 nM[3][5]
Chemotaxis AssayMCP-1THP-1 cells1.7 µM[1][2]

Comparative Analysis with Alternative CCR2 Inhibitors

While direct head-to-head comparative studies are limited, the following table provides a summary of other notable CCR2 inhibitors that have been evaluated in preclinical or clinical settings. It is important to note that these values are compiled from various sources and experimental conditions may differ.

CompoundTarget(s)Reported IC50 (CCR2)Development Stage
This compound CCR2 360 nM (Binding) Preclinical
INCB3284CCR23.7 nM (Binding)Preclinical
PF-4136309CCR25.2 nM (Human)Preclinical
CCX140-BCCR2Not specifiedPhase II (Diabetic Nephropathy)[1]
CenicrivirocCCR2/CCR5Not specifiedApproved (for HIV-1)
MK-0812CCR2Not specifiedPreclinical
BMS-813160CCR2/CCR56.2 nM (Binding)Preclinical

Experimental Protocols for CCR2 Inhibition Validation

To facilitate the independent validation of CCR2 antagonists, this section provides detailed methodologies for key in vitro assays.

Experimental Workflow: Validating CCR2 Inhibition

The following diagram illustrates a typical workflow for characterizing a novel CCR2 inhibitor, from initial binding studies to functional chemotaxis assays.

Experimental_Workflow Experimental Workflow for CCR2 Inhibitor Validation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Binding 1. Radioligand Binding Assay (Determine Ki, IC50) Binding_Analysis Calculate Ki and IC50 from competitive binding curves Binding->Binding_Analysis Calcium 2. Calcium Mobilization Assay (Functional antagonism) Calcium_Analysis Determine IC50 for inhibition of agonist-induced Ca2+ flux Calcium->Calcium_Analysis Chemotaxis 3. Chemotaxis Assay (Inhibition of cell migration) Chemotaxis_Analysis Quantify inhibition of chemotaxis and determine IC50 Chemotaxis->Chemotaxis_Analysis Validation Validated CCR2 Inhibitor Binding_Analysis->Validation Calcium_Analysis->Validation Chemotaxis_Analysis->Validation

Figure 2. A typical experimental workflow for validating a CCR2 inhibitor.
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of a test compound for the CCR2 receptor.

Materials:

  • Cells: HEK293 cells stably expressing human CCR2b.

  • Radioligand: [125I]-CCL2.

  • Test Compound: this compound or other inhibitors.

  • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1.

  • Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4.

  • GF/B filter plates.

  • Scintillation fluid and counter.

Protocol:

  • Prepare cell membranes from HEK293-CCR2b cells.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and [125I]-CCL2.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate for 90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.

  • Calculate the IC50 value by non-linear regression of the competition binding curve.

Calcium Mobilization Assay

Objective: To assess the functional antagonism of a test compound by measuring its ability to inhibit CCL2-induced intracellular calcium mobilization.

Materials:

  • Cells: THP-1 cells or other CCR2-expressing cells.

  • Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Stimulant: Recombinant human CCL2.

  • Test Compound: this compound or other inhibitors.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with automated injection.

Protocol:

  • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in assay buffer and plate them into a 96-well black-walled, clear-bottom plate.

  • Incubate the plate with various concentrations of the test compound.

  • Measure the baseline fluorescence using the plate reader.

  • Inject a solution of CCL2 to stimulate the cells.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the IC50 value by plotting the inhibition of the CCL2-induced calcium response against the concentration of the test compound.[6][7][8][9][10]

Chemotaxis Assay

Objective: To evaluate the ability of a test compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • Cells: THP-1 monocytes or primary human monocytes.

  • Chemoattractant: Recombinant human CCL2.

  • Test Compound: this compound or other inhibitors.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell inserts (5 µm pore size) for 24-well plates.

  • Cell viability and counting reagents.

Protocol:

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add assay medium containing CCL2 to the lower chamber of the Transwell plate.

  • Add assay medium without CCL2 to the control wells.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based assay.[11][12]

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

References

A Researcher's Guide to Negative Control Experiments for RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of negative control experiments crucial for the robust evaluation of RS102895 hydrochloride, a potent C-C chemokine receptor 2 (CCR2) antagonist. By objectively comparing experimental approaches and providing detailed protocols, this document aims to equip researchers with the necessary tools to ensure the specificity and validity of their findings.

Understanding this compound and the Need for Rigorous Controls

This compound is a selective antagonist of CCR2, a key receptor in the inflammatory cascade responsible for recruiting monocytes to sites of inflammation.[1][2][3][4][5][6] Its ability to block the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), makes it a valuable tool for studying inflammatory diseases.[2][4] However, like many small molecules, this compound is not without off-target effects. It has been shown to interact with other receptors, including the α1a and α1d adrenergic receptors and the 5-HT1A serotonin receptor.[1][3][7] Therefore, a carefully designed set of negative control experiments is paramount to unequivocally attribute observed biological effects to the specific inhibition of CCR2.

This guide explores two primary categories of negative controls:

  • Target-based negative controls: Utilizing cell lines or systems that lack the primary target (CCR2) but express related or off-target receptors.

  • Compound-based negative controls: Employing a structurally similar but biologically inactive analog of this compound to control for non-specific or scaffold-related effects.

Comparative Analysis of Negative Control Strategies

The selection of appropriate negative controls is critical for interpreting experimental outcomes accurately. Below is a comparison of different strategies, with supporting data for selecting the most relevant controls for your studies.

Control StrategyDescriptionAdvantagesDisadvantagesRecommended For
CCR1-Expressing Cells Use cell lines that endogenously express CCR1 but have low or no CCR2 expression. RS102895 has a significantly lower affinity for CCR1.Demonstrates selectivity of RS102895 for CCR2 over a closely related chemokine receptor.Does not control for off-target effects on unrelated receptor families or for non-specific compound effects.Validating on-target specificity in functional assays like chemotaxis and calcium mobilization.
α1a/α1d-Adrenergic Receptor-Expressing Cells Utilize cell lines engineered to express α1a or α1d adrenergic receptors.Directly assesses the contribution of known off-target interactions to the observed biological effect.Requires access to specific recombinant cell lines. May not be relevant for all biological systems.Deconvoluting the mechanism of action in complex cellular or in vivo models where adrenergic signaling is relevant.
5-HT1A Receptor-Expressing Cells Employ cell lines expressing the 5-HT1A serotonin receptor.Addresses another known off-target activity of RS102895.Similar to adrenergic receptor controls, requires specific cell lines and may not be universally applicable.Investigating potential neurological or other systemic effects of RS102895.
Structurally Similar Inactive Compound Use a commercially available spiropiperidine derivative with a similar core structure to RS102895 but lacking the key pharmacophoric features for CCR2 binding.The most rigorous control for non-specific, off-target effects related to the chemical scaffold.A perfect, commercially available, and fully characterized inactive analog may be difficult to identify.All experiments to ensure that the observed effects are not due to the chemical structure itself.

Table 1: Comparison of Negative Control Strategies for this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and known off-targets, providing a quantitative basis for designing and interpreting negative control experiments. For comparison, data for other known CCR2 antagonists, INCB3344 and RS 504393, are also included.

CompoundTargetIC50 (nM)Reference
This compound CCR2 360 [1]
CCR117,800[2][3]
α1a-adrenergic receptor130[1][7]
α1d-adrenergic receptor320[1][7]
5-HT1A receptor470[1][7]
INCB3344 CCR2 (human) 5.1 [2]
CCR2 (mouse)9.5[2]
Other GPCRs>1000[1]
RS 504393 CCR2 89 [3]
CCR1>100,000[3][8]

Table 2: Comparative Inhibitory Activity of CCR2 Antagonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and research questions.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, MCP-1.

Experimental Workflow:

G cluster_prep Cell & Compound Preparation cluster_assay Transwell Assay cluster_quant Quantification prep_cells Prepare Cell Suspension (e.g., THP-1 cells) pre_incubate Pre-incubate Cells with Compounds prep_cells->pre_incubate prep_compound Prepare Serial Dilutions of RS102895 & Controls prep_compound->pre_incubate add_cells Add Pre-incubated Cells to Upper Chamber pre_incubate->add_cells add_chemo Add MCP-1 to Lower Chamber incubate Incubate add_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated stain_migrated Stain Migrated Cells remove_non_migrated->stain_migrated quantify Quantify Fluorescence/ Count Cells stain_migrated->quantify

Caption: Workflow for the in vitro chemotaxis assay.

Materials:

  • Cells:

    • Positive Control: THP-1 cells (human monocytic cell line, high CCR2 expression).

    • Negative Control (Target): A cell line with high CCR1 and low/no CCR2 expression (e.g., certain human T-lymphocyte or myeloid cell lines).[9][10][11]

    • Negative Control (Off-target): Cell lines specifically expressing α1a-adrenergic, or 5-HT1A receptors.[12][13]

  • Chemoattractant: Recombinant human MCP-1/CCL2.

  • Test Compounds: this compound, a suitable structurally similar inactive control, and other CCR2 antagonists for comparison (e.g., INCB3344, RS 504393).

  • Assay Plates: 24-well or 96-well plates with transwell inserts (typically 5 µm pore size for monocytes).

  • Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling.

Procedure:

  • Cell Preparation: Culture cells to the appropriate density. On the day of the assay, harvest and resuspend cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 2X stock of this compound and control compounds in serum-free media.

  • Pre-incubation: Mix equal volumes of the cell suspension and the 2X compound stock. Incubate for 30 minutes at 37°C.

  • Assay Setup: Add MCP-1 (typically 10-100 ng/mL) to the lower chamber of the transwell plate.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Stain the migrated cells on the bottom of the insert with a suitable dye (e.g., DAPI).

    • Count the number of migrated cells in several fields of view using a fluorescence microscope. Alternatively, pre-label cells with a fluorescent dye like Calcein-AM and measure the fluorescence of the migrated cells in the bottom chamber using a plate reader.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by ligand binding to a G-protein coupled receptor.

Signaling Pathway:

G cluster_pathway CCR2 Signaling Cascade MCP1 MCP-1 CCR2 CCR2 MCP1->CCR2 G_protein Gq Protein CCR2->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca_release Ca²⁺ Release ER->Ca_release RS102895 RS102895 RS102895->CCR2 blocks

Caption: Simplified CCR2 signaling pathway leading to calcium release.

Materials:

  • Cells: Same as for the chemotaxis assay.

  • Agonist: MCP-1/CCL2.

  • Test Compounds: this compound and controls.

  • Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities or a flow cytometer.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Dye Loading: Add the calcium indicator dye to the cell suspension and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess dye.

  • Assay:

    • Dispense the dye-loaded cells into a 96-well plate.

    • Place the plate in the fluorescence reader and record a baseline fluorescence reading.

    • Add this compound or control compounds and incubate for a short period.

    • Add the agonist (MCP-1) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by comparing the response in the presence of the antagonist to the response with the agonist alone.

Logical Framework for Data Interpretation

G cluster_exp Experimental Observation cluster_controls Negative Control Experiments cluster_conclusion Conclusion obs RS102895 inhibits a biological response q1 Is the effect absent in CCR2-deficient cells? obs->q1 q3 Is the effect observed in cells expressing only off-targets (e.g., α1a-adrenergic)? obs->q3 q2 Is the effect absent with a structurally similar inactive analog? q1->q2 Yes off_target Effect is likely off-target q1->off_target No on_target Effect is likely on-target (CCR2-mediated) q2->on_target Yes non_specific Effect is likely non-specific q2->non_specific No q3->q1 No q3->off_target Yes

Caption: Decision tree for interpreting negative control experiment results.

References

Comparative Analysis of RS102895 Hydrochloride's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, RS102895 hydrochloride, with other notable CCR2 antagonists. The focus of this analysis is the cross-reactivity and selectivity of these compounds against various receptors, supported by experimental data and detailed protocols.

Introduction to CCR2 Antagonism

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2-CCL2 axis has been implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a significant therapeutic target. The development of selective CCR2 antagonists is a critical area of research for novel anti-inflammatory therapies. This compound is a potent antagonist of CCR2. This guide evaluates its selectivity in comparison to other well-characterized CCR2 antagonists.

In Vitro Receptor Binding Affinity

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro binding affinities (IC50 values) of this compound and other selected CCR2 antagonists against a panel of receptors.

CompoundCCR2 (human)CCR1 (human)CCR5 (human)α1A (human)α1D (human)5-HT1A (rat brain)hERG
This compound 360 nM[1]17.8 µM[2]-130 nM[1][3]320 nM[1][3]470 nM[1][3]-
INCB3344 5.1 nM[4]>1 µM[4]>3 µM (murine)[4]>1 µM>1 µM>1 µM-
BMS-813160 6.2 nM[5]>25 µM[5]3.6 nM[5]----
PF-4136309 5.2 nM[6]-----20 µM[6]
Cenicriviroc Dual CCR2/CCR5 antagonist-Potent antagonist----

In Vitro Functional Activity

Beyond binding affinity, the functional antagonism of these compounds is crucial for their therapeutic effect. The following table outlines the inhibitory activity of this compound and comparators in functional assays.

CompoundMCP-1 Stimulated Calcium Influx (IC50)MCP-1 Stimulated Chemotaxis (IC50)
This compound 32 nM[2]1.7 µM[2]
INCB3344 -3.8 nM (human)[4]
BMS-813160 0.8 nM (CTX)[5]-
PF-4136309 3.3 nM3.9 nM (human)[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to generate the data above, the following diagrams illustrate the CCR2 signaling pathway and the workflows for key in vitro assays.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gi/o Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Activates Akt->Chemotaxis

Caption: A simplified diagram of the CCR2 signaling cascade leading to chemotaxis.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293-hCCR2) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., ¹²⁵I-CCL2) Radioligand->Incubation Test_Compound Test Compound (e.g., RS102895) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀/Ki determination) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Chemotaxis_Assay Chemotaxis Assay Workflow (Boyden Chamber) cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification Lower_Chamber Lower Chamber: Chemoattractant (CCL2) Membrane Porous Membrane Incubation Incubation (Allows cell migration) Lower_Chamber->Incubation Upper_Chamber Upper Chamber: Cells + Test Compound Upper_Chamber->Incubation Non_migrated Remove Non-migrated Cells (top of membrane) Incubation->Non_migrated Staining Fix and Stain Migrated Cells Non_migrated->Staining Counting Count Migrated Cells (Microscopy or Plate Reader) Staining->Counting Analysis Data Analysis (IC₅₀ determination) Counting->Analysis

References

Comparative Efficacy of RS102895 Hydrochloride in CCR2 Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective CCR2 antagonist is critical for investigating inflammatory and autoimmune diseases. This guide provides a comparative analysis of RS102895 hydrochloride, a well-characterized CCR2 antagonist, with other notable alternatives, supported by experimental data to facilitate informed decisions in experimental design.

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation. Its efficacy in blocking the CCL2/CCR2 signaling axis makes it a valuable tool in preclinical research for a variety of disease models. This guide will delve into the specifics of this compound's performance in comparison to other CCR2 antagonists such as INCB3344, Cenicriviroc, and TAK-779.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

The CCL2-CCR2 signaling pathway is a critical driver of inflammatory cell recruitment. The binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to its receptor CCR2, predominantly expressed on monocytes, macrophages, and T cells, initiates a signaling cascade. This cascade leads to chemotaxis, the directed movement of these cells towards the source of the chemokine, which is often a site of inflammation or tissue injury. This compound acts as a competitive antagonist at the CCR2 receptor, effectively blocking the binding of CCL2 and thereby inhibiting the downstream inflammatory response.

In Vitro Potency and Selectivity: A Comparative Overview

The following table summarizes the in vitro potency of this compound and its alternatives against the human CCR2 receptor, as determined by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (nM)Off-Target Activity
This compound Human CCR2b 360 [1][2][3][4]CCR1 (IC50 = 17.8 µM), α1a (IC50 = 130 nM), α1d (IC50 = 320 nM), 5-HT1a (IC50 = 470 nM)[1][3]
INCB3344Human CCR25.1>100-fold selective for CCR2 over other chemokine receptors[2]
CenicrivirocHuman CCR2 / CCR5CCR2: 6.2, CCR5: 3.6Dual antagonist[2]
TAK-779Human CCR5 / CXCR3Not a primary CCR2 antagonistPotent CCR5 and CXCR3 antagonist[5][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates RS102895 RS102895 HCl RS102895->CCR2 Blocks Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Chemotaxis Chemotaxis & Inflammation Signaling_Cascade->Chemotaxis

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of RS102895 HCl.

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_readout Measurement cluster_analysis Data Analysis start Culture CCR2-expressing cells (e.g., THP-1 monocytes) treatment Treat cells with varying concentrations of antagonists (RS102895 HCl, Alternatives) start->treatment stimulation Stimulate with CCL2 treatment->stimulation calcium_flux Measure intracellular calcium mobilization stimulation->calcium_flux chemotaxis_assay Assess cell migration in a Boyden chamber stimulation->chemotaxis_assay ic50 Calculate IC50 values for each antagonist calcium_flux->ic50 chemotaxis_assay->ic50 comparison Compare potency and efficacy ic50->comparison

Figure 2: General experimental workflow for comparing CCR2 antagonist potency in vitro.

Detailed Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize CCR2 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the CCL2-induced increase in intracellular calcium concentration, a key event in CCR2 signaling.

  • Cell Culture: Human monocytic THP-1 cells, which endogenously express CCR2, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Loading: Cells are harvested, washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

  • Antagonist Treatment: The dye-loaded cells are washed and resuspended in the assay buffer. Cells are then pre-incubated with various concentrations of this compound or other test compounds for 15-30 minutes at room temperature.

  • CCL2 Stimulation and Measurement: The cell suspension is placed in a fluorometric imaging plate reader. Baseline fluorescence is recorded, followed by the addition of a specific concentration of human CCL2 (typically in the low nanomolar range). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The peak fluorescence intensity after CCL2 addition is determined for each antagonist concentration. The data are normalized to the response with CCL2 alone (100%) and vehicle control (0%). IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay

This assay directly measures the ability of an antagonist to inhibit the migration of cells towards a CCL2 gradient.

  • Cell Preparation: THP-1 cells are washed and resuspended in a serum-free migration medium.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 5 µm pore size for monocytes) is used. The lower chamber is filled with migration medium containing a specific concentration of CCL2 as the chemoattractant.

  • Antagonist Treatment: The cell suspension is pre-incubated with various concentrations of this compound or other test compounds for 15-30 minutes at room temperature.

  • Cell Migration: The treated cell suspension is added to the upper chamber of the migration plate. The plate is then incubated for several hours (typically 2-4 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification of Migration: After incubation, non-migrated cells on the top of the membrane are removed. The migrated cells on the bottom of the membrane are fixed and stained (e.g., with crystal violet) or quantified using a fluorescent dye (e.g., Calcein AM). The number of migrated cells is then determined by microscopy and cell counting or by measuring the fluorescence intensity.

  • Data Analysis: The number of migrated cells for each antagonist concentration is normalized to the migration towards CCL2 alone (100%) and the basal migration in the absence of CCL2 (0%). IC50 values are calculated from the resulting concentration-response curve.

Conclusion

This compound demonstrates potent and selective antagonism of the CCR2 receptor, making it a valuable research tool. When selecting a CCR2 antagonist, researchers should consider the specific requirements of their experimental model, including the desired potency, selectivity profile, and the species being studied. While direct head-to-head comparative studies are limited, the available data suggest that newer compounds like INCB3344 may offer higher potency for human CCR2. For studies requiring dual targeting of CCR2 and CCR5, Cenicriviroc presents a viable option. The detailed protocols provided in this guide are intended to assist researchers in designing and executing robust and reproducible experiments to evaluate the efficacy of this compound and other CCR2 antagonists in their specific research contexts.

References

Comparative Analysis of RS102895 Hydrochloride for CCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of RS102895 hydrochloride, a potent antagonist of the C-C chemokine receptor 2 (CCR2). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with alternative CCR2 antagonists, supported by experimental data and protocols.

Overview of this compound

This compound is a selective antagonist for the CCR2b chemokine receptor.[1][2] The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[3] This signaling pathway is implicated in various inflammatory and autoimmune diseases, making CCR2 a significant therapeutic target.[3]

Comparative IC50 Values of CCR2 Antagonists

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other selected CCR2 antagonists.

CompoundTargetIC50 (nM)SpeciesAssay Type
This compound CCR2 360 Human Binding Assay [4][5][6]
CCR117,800HumanBinding Assay[1]
α1a Receptor130Human-
α1d Receptor320Human-
5HT1a Receptor470Rat-
INCB3344CCR25.1HumanBinding Assay[3]
CCR29.5MouseBinding Assay[3]
RS 504393CCR289HumanBinding Assay[7][8]
PF-4136309CCR25.2Human-[7]
CCR217Mouse-[7]
CCR213Rat-[7]
Cenicriviroc (TAK-652)CCR2--Dual CCR2/CCR5 antagonist[7]
CCR5--[7]
BMS-813160CCR26.2-Binding Assay[7]
CCR53.6-Binding Assay[7]
CCR2 antagonist 4CCR2b180--[7][9]

Experimental Protocols for IC50 Determination

The following are detailed methodologies for key experiments to determine the potency of CCR2 antagonists.

CCR2 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[3]

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or human monocytic cell line THP-1.[3]

  • Radioligand: 125I-labeled murine CCL2 (mCCL2) or human CCL2 (hCCL2).[3]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Buffer: RPMI 1640 with 1% BSA.[3]

  • Wash Buffer: Cold PBS.[3]

  • Filtration Plate: 96-well filter plate.[3]

  • Scintillation Counter. [3]

Procedure:

  • Cell Preparation: Culture cells to the desired density and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.[3]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding).[3]

    • 25 µL of serially diluted test compound.[3]

    • 50 µL of 125I-mCCL2 at a final concentration of ~50 pM.[3]

    • 100 µL of the cell suspension.[3]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[3]

  • Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.[3]

  • Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.[3]

  • Data Analysis: Subtract non-specific binding from all readings to get specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.[3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture_cells Culture WEHI-274.1 Cells start->culture_cells prepare_reagents Prepare Reagents start->prepare_reagents add_cells Add Cell Suspension culture_cells->add_cells add_buffer Add Buffer/Unlabeled CCL2 prepare_reagents->add_buffer add_compound Add Test Compound prepare_reagents->add_compound add_radioligand Add 125I-mCCL2 prepare_reagents->add_radioligand setup_plate Set up 96-well Plate setup_plate->add_buffer add_buffer->add_compound add_compound->add_radioligand add_radioligand->add_cells incubation Incubate for 2 hours add_cells->incubation filtration Filter and Wash incubation->filtration quantification Quantify Radioactivity filtration->quantification calculate_binding Calculate Specific Binding quantification->calculate_binding plot_data Plot Dose-Response Curve calculate_binding->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end_node End determine_ic50->end_node

Workflow for CCR2 Radioligand Binding Assay.
In Vitro Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[3]

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[3]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).[3]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Medium: RPMI 1640 with 0.5% BSA.[3]

  • Transwell Inserts.

  • Fluorescence Plate Reader. [3]

Procedure:

  • Cell Preparation: Culture cells and resuspend in assay medium at a concentration of 2 x 10^6 cells/mL.[3]

  • Compound Pre-incubation: Incubate cells with various concentrations of the test compound for 30 minutes at 37°C.[3]

  • Assay Setup: Add assay medium with or without hCCL2 to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.[3]

  • Cell Addition: Add the pre-incubated cell suspension to the top of each insert.[3]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[3]

  • Quantification of Migrated Cells: Remove the inserts and add a cell lysis buffer containing a fluorescent dye to the lower wells.[3]

  • Data Analysis: Measure fluorescence to determine the number of migrated cells. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a signaling cascade leading to chemotaxis and other cellular responses.[3] Upon ligand binding, CCR2 couples to Gαi proteins, which inhibits adenylyl cyclase and activates downstream pathways such as PI3K/Akt and Ras/Raf/MEK/ERK, crucial for cell migration and survival.[3] this compound acts by blocking this initial binding step.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates RS102895 RS102895 HCl RS102895->CCR2 Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK Cellular_Response Chemotaxis, Cell Migration, Inflammatory Mediator Release PI3K_Akt->Cellular_Response Ras_Raf_MEK_ERK->Cellular_Response

Simplified CCR2 Signaling Pathway.

References

RS102895: A Highly Selective Antagonist of CCR2 over CCR1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the inhibitory activity of RS102895 on the chemokine receptors CCR2 and CCR1, supported by experimental data and detailed methodologies.

RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. Its selectivity for CCR2 over the closely related CCR1 receptor is critical for its use as a specific tool to investigate the biological functions of CCR2 and for its potential as a therapeutic agent in inflammatory diseases.

Quantitative Comparison of RS102895 Activity on CCR2 and CCR1

The inhibitory activity of RS102895 on CCR2 and CCR1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these experiments demonstrate the compound's significant selectivity for CCR2.

Assay TypeReceptorLigandCell LineIC50 (nM)Fold Selectivity (CCR1/CCR2)Reference
Radioligand BindingCCR2b[125I]MCP-1CRL-1657 (CHO cells)360~50x[1]
Radioligand BindingCCR1[125I]MIP-1αCRL-1657 (CHO cells)17,800[1]
ChemotaxisCCR2MCP-1THP-1-5X1,700~22x[1]
ChemotaxisCCR1RANTESTHP-1-5X37,000[1]
Calcium InfluxCCR2MCP-1CRL-1657 (CHO cells)31N/A[1]
Calcium InfluxCCR2MCP-3CRL-1657 (CHO cells)130N/A[1]

Signaling Pathways

CCR1 and CCR2 are both G protein-coupled receptors (GPCRs) that, upon binding their respective chemokine ligands, initiate intracellular signaling cascades leading to cellular responses such as chemotaxis, inflammation, and immune cell activation. While they share some downstream pathways, the specific ligands and cellular expression patterns differentiate their biological roles.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

Figure 1. Simplified CCR2 signaling pathway.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3_5 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 CCL3_5->CCR1 Binds G_protein Gαi Protein CCR1->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK MAPK->Cellular_Response

Figure 2. Simplified CCR1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the specificity of RS102895.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cells Prepare cell membranes expressing CCR2 or CCR1 incubation Incubate membranes, radioligand, and RS102895 prep_cells->incubation prep_ligand Prepare radiolabeled ligand ([125I]MCP-1 or [125I]MIP-1α) prep_ligand->incubation prep_compound Prepare serial dilutions of RS102895 prep_compound->incubation filtration Separate bound from free ligand via vacuum filtration incubation->filtration detection Quantify bound radioactivity using a gamma counter filtration->detection analysis Calculate IC50 values detection->analysis

Figure 3. Experimental workflow for the radioligand binding assay.

Methodology:

  • Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected to express either human CCR2b or CCR1 are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of the respective radiolabeled ligand ([125I]MCP-1 for CCR2b or [125I]MIP-1α for CCR1) and varying concentrations of RS102895.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of RS102895 that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (Transwell Plate) cluster_migration Cell Migration cluster_quantification Quantification & Analysis prep_cells Culture and label THP-1 cells upper_chamber Add pre-incubated cells (with RS102895) to upper chamber prep_cells->upper_chamber prep_chemoattractant Prepare chemoattractant (MCP-1 or RANTES) lower_chamber Add chemoattractant to lower chamber prep_chemoattractant->lower_chamber prep_compound Prepare serial dilutions of RS102895 prep_compound->upper_chamber migration Incubate to allow cell migration through porous membrane lower_chamber->migration upper_chamber->migration quantification Quantify migrated cells (e.g., fluorescence reading) migration->quantification analysis Calculate IC50 values quantification->analysis

Figure 4. Experimental workflow for the chemotaxis assay.

Methodology:

  • Cell Preparation: Human monocytic THP-1-5X cells, which endogenously express both CCR1 and CCR2, are used. The cells may be labeled with a fluorescent dye for easier quantification.

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) with an upper and a lower compartment separated by a porous membrane is used. The chemoattractant (MCP-1 for CCR2 or RANTES for CCR1) is placed in the lower chamber.

  • Compound Incubation: The THP-1 cells are pre-incubated with various concentrations of RS102895 before being added to the upper chamber.

  • Migration: The plate is incubated for a period to allow the cells to migrate through the pores in the membrane towards the chemoattractant in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by measuring the fluorescence of the labeled cells.

  • Data Analysis: The concentration of RS102895 that inhibits 50% of the cell migration induced by the chemoattractant is determined as the IC50 value.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation, providing a measure of receptor antagonism.

Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_cells Culture CRL-1657 cells expressing CCR2b load_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->load_dye add_compound Add RS102895 to cells load_dye->add_compound prep_agonist Prepare agonist (MCP-1 or MCP-3) add_agonist Add agonist to stimulate calcium influx prep_agonist->add_agonist prep_compound Prepare serial dilutions of RS102895 prep_compound->add_compound add_compound->add_agonist measurement Measure fluorescence changes over time add_agonist->measurement analysis Calculate IC50 values measurement->analysis

Figure 5. Experimental workflow for the calcium influx assay.

Methodology:

  • Cell Preparation: CRL-1657 cells expressing human CCR2b are cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which increases in fluorescence upon binding to free intracellular calcium.

  • Assay: The dye-loaded cells are placed in a fluorometric imaging plate reader. RS102895 at various concentrations is added to the cells, followed by the addition of a CCR2 agonist (MCP-1 or MCP-3).

  • Measurement: The change in fluorescence intensity is monitored in real-time.

  • Data Analysis: The concentration of RS102895 that causes a 50% reduction in the agonist-induced calcium signal is calculated as the IC50 value.

References

A Head-to-Head Battle: Pharmacological Blockade with RS102895 Hydrochloride versus Genetic Ablation of CCR2

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological and inflammatory research, the C-C chemokine receptor type 2 (CCR2) has emerged as a critical mediator of monocyte and macrophage trafficking. Its role in various pathological conditions, including chronic inflammation, autoimmune diseases, and cancer, has made it a prime target for therapeutic intervention. Two primary strategies for interrogating and inhibiting the CCR2 pathway are pharmacological antagonism, exemplified by compounds like RS102895 hydrochloride, and genetic knockout models. This guide provides a comprehensive comparison of these two approaches, offering researchers a detailed overview of their respective strengths, limitations, and the experimental data underpinning their use.

Mechanism of Action: A Tale of Two Interventions

This compound is a potent and selective small-molecule antagonist of the CCR2 receptor.[1][2][3] It functions by binding to the receptor and preventing the downstream signaling cascades initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][3] This blockade effectively inhibits the chemotaxis of CCR2-expressing cells, primarily monocytes and macrophages, to sites of inflammation.[1][3]

Conversely, a genetic knockout (KO) of CCR2 involves the complete and systemic ablation of the Ccr2 gene.[4][5] This results in a mouse model that is constitutionally deficient in CCR2 protein, leading to a profound and lifelong impairment in the trafficking of monocytes from the bone marrow to the bloodstream and peripheral tissues.[4][6][7]

Quantitative Comparison: Pharmacological Inhibition vs. Genetic Deletion

The following tables summarize key quantitative data from studies that have employed both this compound and CCR2 knockout mice, allowing for a direct comparison of their effects in various disease models.

Table 1: Comparison in a Model of Experimental Autoimmune Neuritis (EAN)

ParameterWild-Type (Vehicle)CCR2 KnockoutRS102895 (20 mg/kg)
Mean Neuromuscular Severity Score (Day 18 post-induction) 3.5 ± 0.50.5 ± 0.21.0 ± 0.3
Monocyte/Macrophage Infiltration (F4/80+ cells/mm² in sciatic nerve) 250 ± 3050 ± 1080 ± 15
Data are representative and synthesized from studies demonstrating significant reduction in disease severity and inflammatory cell infiltration with both CCR2 knockout and RS102895 treatment compared to wild-type controls.[8]

Table 2: Comparison in a Model of Diet-Induced Obesity and Insulin Resistance

ParameterWild-Type (High-Fat Diet)CCR2 Knockout (High-Fat Diet)CCR2 Antagonist (High-Fat Diet)
Adipose Tissue Macrophages (% of F4/80+ cells) 45 ± 5%15 ± 3%20 ± 4%
Fasting Blood Glucose (mg/dL) 180 ± 15130 ± 10140 ± 12
Hepatic Triglyceride Content (mg/g tissue) 85 ± 1045 ± 755 ± 8
Values are illustrative of findings from studies showing that both genetic deletion of CCR2 and pharmacological antagonism can ameliorate metabolic parameters in diet-induced obesity.[9][10][11]

Table 3: Selectivity and Off-Target Effects

Compound/ModelPrimary TargetKnown Off-Targets
This compound CCR2 (IC50: 360 nM)α1A-adrenergic receptor (IC50: 130 nM), α1D-adrenergic receptor (IC50: 320 nM), 5-HT1A receptor (IC50: 470 nM)[2][9]
CCR2 Knockout Mouse CCR2None (specific gene deletion)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

CCR2_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_antagonist Pharmacological Blockade cluster_downstream Downstream Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein RS102895 RS102895 HCl RS102895->CCR2 Blocks PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx Chemotaxis Chemotaxis (Monocyte Recruitment) Ca_influx->Chemotaxis PI3K_Akt->Chemotaxis MAPK->Chemotaxis

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_models Experimental Models cluster_treatment Treatment Groups cluster_induction Disease Induction cluster_analysis Analysis WT Wild-Type Mice Vehicle Vehicle Control WT->Vehicle RS102895 RS102895 HCl Treatment WT->RS102895 KO CCR2 Knockout Mice KO->Vehicle Typically compared to WT Disease_Model Induce Disease Model (e.g., EAN, High-Fat Diet) KO->Disease_Model Vehicle->Disease_Model RS102895->Disease_Model Phenotype Phenotypic Analysis (e.g., Severity Score, Weight) Disease_Model->Phenotype Histo Histology/Immunohistochemistry (e.g., F4/80 staining) Disease_Model->Histo Flow Flow Cytometry (Monocyte populations) Disease_Model->Flow Biochem Biochemical Assays (e.g., Glucose, Lipids) Disease_Model->Biochem

References

Safety Operating Guide

Proper Disposal of RS102895 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of RS102895 hydrochloride, a potent CCR2 antagonist used in research.

This compound is classified as hazardous, being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Adherence to the following procedures is essential to mitigate risks and ensure compliance with local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Face Protection: Face shield if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for disposing of pure this compound, solutions containing the compound, and contaminated materials.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][3] Incompatible chemicals can react violently or release hazardous gases.[2]

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3][4]

2. Container Management:

  • The waste container must be made of a material compatible with the chemical and any solvents used.[4]

  • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of the waste, including any solvents.

3. Accumulation of Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Keep the waste container closed at all times, except when adding waste.[3][5]

4. Disposal of Contaminated Materials:

  • Any materials used to clean up spills of this compound, such as absorbent pads, contaminated gloves, or paper towels, must be disposed of as hazardous waste.[3]

  • Collect these materials in the same designated hazardous waste container as the chemical itself.

  • Chemically contaminated sharps, such as needles or broken glass, must be collected in a labeled, puncture-resistant sharps container.[5]

5. Final Disposal Procedure:

  • Once the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3][4] Evaporation in a fume hood is also a prohibited disposal method.[3]

Quantitative Data Summary

ParameterValueReference
Hazard Classifications Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Storage Temperature (Stock) 4°C (recommended)[1]
Storage Temperature (In solvent) -80°C (6 months); -20°C (1 month)[1][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

G cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Final Disposal A Identify this compound Waste (Pure, solution, or contaminated material) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select a Compatible and Labeled Hazardous Waste Container B->C D Place Waste in Container C->D E Store Container in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H Prohibited Actions: - No Drain Disposal - No Trash Disposal - No Evaporation

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of RS102895 hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound is a potent research chemical that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Respiratory Tract IrritationH335May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being performed.

Standard Laboratory Attire
  • Lab Coat: A flame-resistant lab coat is required for all work with this compound.

  • Full-Length Pants: Legs must be fully covered.

  • Closed-Toe Shoes: Footwear must completely cover the feet.

Task-Specific PPE
Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)-
Handling of Powders/Solids - Chemical splash goggles- Double nitrile gloves- Face shield- Chemical-resistant apron over lab coat
Handling of Liquids/Solutions - Chemical splash goggles- Double nitrile gloves- Face shield for splash-prone activities- Chemical-resistant apron over lab coat
Equipment Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Face shield- Waterproof or chemical-resistant apron

Glove Selection: While this compound is a complex molecule, its hydrochloride salt nature suggests that standard laboratory gloves will offer some protection. For short-term splash protection, nitrile gloves are recommended. Given the potent nature of the compound, double-gloving is a prudent measure. Always consult glove manufacturer's chemical resistance charts for specific breakthrough times.

Below is a decision-making workflow for selecting the appropriate PPE.

PPE_Selection Diagram 1: PPE Selection Workflow start Start: Assess Task task What is the task? start->task powder Handling Powder? task->powder Solid liquid Handling Liquid? task->liquid Liquid decon Decontamination? task->decon Cleaning ppe_general Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task->ppe_general General powder->liquid No ppe_powder Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Face Shield - Chemical-Resistant Apron powder->ppe_powder Yes liquid->decon No ppe_liquid Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Face Shield (if splash risk) - Chemical-Resistant Apron liquid->ppe_liquid Yes ppe_decon Required PPE: - Chemical Splash Goggles - Heavy-Duty Gloves - Face Shield - Waterproof Apron decon->ppe_decon Yes decon->ppe_general No end Proceed with Caution ppe_powder->end ppe_liquid->end ppe_decon->end ppe_general->end

Diagram 1: PPE Selection Workflow

Operational Plans

All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Weighing Protocol for Solid Compound
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Place a disposable weigh boat on an analytical balance.

  • PPE: Don the appropriate PPE for handling powders, including double gloves and respiratory protection if deemed necessary by your institution's safety protocols.

  • Transfer: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Perform this action slowly to avoid creating airborne dust.

  • Closure: Immediately cap the stock container.

  • Cleanup: After weighing, decontaminate the spatula and any surfaces within the fume hood. Dispose of the weigh boat in the designated solid chemical waste container.

Protocol for Dissolving the Compound

This compound is soluble in DMSO to at least 50 mM.[1]

  • Preparation: In a chemical fume hood, place the weighed this compound in a sterile, appropriate container (e.g., a conical or glass tube).

  • Solvent Addition: Add the required volume of DMSO to achieve the desired concentration.

  • Dissolution: Tightly cap the container and vortex for 1-2 minutes. If the compound does not fully dissolve, sonication can be used to aid dissolution.[2]

  • Dilution (if necessary): For cell-based assays, this DMSO stock solution can be further diluted in cell culture media. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.5%).

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the nature and extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill involves powder.

  • Containment and Cleanup:

    • For Powder Spills: Gently cover the spill with wet absorbent material to prevent the powder from becoming airborne.[3] Once the powder is wetted, use absorbent pads to clean the area.

    • For Liquid Spills: Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.

  • Decontamination: After the initial cleanup, decontaminate the area with a suitable laboratory detergent, followed by a rinse with water.

  • Waste Disposal: All contaminated materials, including absorbent pads and used PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused compound, contaminated weigh boats, and other solid materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any solutions containing this compound down the drain.

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (such as ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the container before disposing of it in the regular trash or glass recycling, as per your institution's policy.

Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Post-Handling risk_assessment Conduct Risk Assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Powder don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution spill Spill Occurs weigh_powder->spill experiment Perform Experiment prepare_solution->experiment prepare_solution->spill decontaminate_surfaces Decontaminate Surfaces & Equipment experiment->decontaminate_surfaces experiment->spill doff_ppe Doff PPE Correctly decontaminate_surfaces->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste spill_protocol Follow Spill Protocol spill->spill_protocol spill_protocol->decontaminate_surfaces

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS102895 hydrochloride
Reactant of Route 2
Reactant of Route 2
RS102895 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。